molecular formula C11H16ClNO2 B2415533 N-Me-Dl-Phe-Ome HCl CAS No. 16975-45-4; 19460-86-7

N-Me-Dl-Phe-Ome HCl

Cat. No.: B2415533
CAS No.: 16975-45-4; 19460-86-7
M. Wt: 229.7
InChI Key: ZIFGLAQTUGRAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Me-Dl-Phe-Ome HCl is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGLAQTUGRAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16975-45-4
Record name methyl 2-(methylamino)-3-phenylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Guide to the Physicochemical Characterization of N-Methyl-DL-phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl) is a synthetic derivative of the essential amino acid phenylalanine.[1] As a modified amino acid, it serves as a crucial building block in peptide synthesis and biochemical research, particularly in the development of neuroprotective agents.[2] The strategic addition of a methyl group to the alpha-amino nitrogen (N-methylation) and the conversion of the carboxylic acid to a methyl ester significantly alter the molecule's properties. These modifications can enhance proteolytic stability, increase cell permeability, and improve the pharmacokinetic profile of peptides incorporating this moiety.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on the determination and significance of its molecular weight. It further details validated experimental protocols for its characterization, offering a self-validating framework for its analysis in a research and development setting.

Section 1: Introduction to N-Methylated Amino Acid Derivatives

N-methylated amino acids are prevalent in a variety of natural peptides that exhibit a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive functions.[4] In medicinal chemistry, the substitution of standard amino acids with their N-methylated counterparts is a key strategy for optimizing peptide-based drug candidates.[3] This modification imparts several advantageous properties:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the amide bond, making it less susceptible to cleavage by proteases, which can increase the in vivo half-life of a peptide therapeutic.[3]

  • Improved Membrane Permeability: N-methylation can increase lipophilicity and reduce the number of hydrogen bond donors, which may improve a peptide's ability to cross cell membranes and the blood-brain barrier.[3][6]

  • Conformational Constraint: The presence of the methyl group can restrict the conformational freedom of the peptide backbone, sometimes locking it into a bioactive conformation that enhances receptor affinity and specificity.[4]

This compound embodies these strategic modifications. It is supplied as a stable, water-soluble, white crystalline powder, making it convenient for use in various research and formulation activities.[1][2] The hydrochloride salt form further enhances its stability and solubility.[1]

Caption: 2D Structure of this compound.

Section 2: Fundamental Physicochemical Properties

Accurate characterization begins with defining the fundamental properties of a compound. The molecular weight is a cornerstone of this characterization, essential for everything from reaction stoichiometry to analytical identity confirmation. For this compound, it is critical to distinguish between the average molecular weight (used for bulk measurements) and the monoisotopic mass (used for high-resolution mass spectrometry).

PropertyValueSource
Synonyms N-Me-DL-Phe-OMe·HCl[2]
CAS Number 16975-45-4[2]
Molecular Formula C₁₁H₁₅NO₂·HCl (or C₁₁H₁₆ClNO₂)[2]
Average Molecular Weight 229.71 g/mol [2]
Monoisotopic Mass 229.08696 Da[7]
Appearance White to off-white crystalline powder[1][2]
Melting Point 139-143 °C[2][8]
Solubility Soluble in water[1]

Section 3: The Role of Molecular Weight in Compound Validation

The molecular weight is the single most fundamental piece of data that validates the identity of a synthesized or purchased compound. It serves as the initial checkpoint in any experimental workflow. An accurate molecular weight determination provides the first line of evidence that the material in the vial is indeed the material intended for the experiment, directly impacting the reliability and reproducibility of all subsequent results.

A typical workflow for validating a chemical reagent like this compound integrates multiple analytical techniques where molecular weight is a key parameter.

Validation_Workflow cluster_synthesis Synthesis / Procurement cluster_characterization Physicochemical Characterization cluster_application Application start Obtain This compound ms Mass Spectrometry (Confirms Mass) start->ms Primary ID elemental Elemental Analysis (Confirms Formula) ms->elemental Orthogonal Validation nmr NMR Spectroscopy (Confirms Structure) elemental->nmr Structural Confirmation end Use in Peptide Synthesis or Bioassay nmr->end Verified Reagent

Caption: A typical workflow for the validation of a chemical reagent.

Section 4: Experimental Determination of Molecular Weight and Identity

To ensure trustworthiness, the identity of this compound must be confirmed experimentally. Mass spectrometry and elemental analysis are two orthogonal, self-validating methods to confirm molecular weight and formula.

Method 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing thermally labile and polar molecules like amino acid derivatives.[9] It measures the mass-to-charge ratio (m/z) of ions in the gas phase, providing a highly accurate determination of the molecular mass.[10]

Principle of Causality: For this compound, the analysis is performed on the free base (N-Me-Dl-Phe-Ome). In the ESI source, the molecule is expected to capture a proton to form the singly charged molecular ion, [M+H]⁺. The instrument will detect a peak corresponding to the mass of this ion.

  • Theoretical Monoisotopic Mass of Free Base (C₁₁H₁₅NO₂): 193.11 Da

  • Expected [M+H]⁺ Ion: 193.11 Da + 1.007 Da (proton) = 194.12 Da

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[11]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Analysis: Look for a prominent peak at m/z ≈ 194.12. The high-resolution measurement should match the calculated exact mass of the [M+H]⁺ ion (194.1176 Da).

Method 2: Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula, which, when matched with the molecular weight from MS, confirms the molecular formula.

Principle of Causality: The compound is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The measured percentages must align with the theoretical percentages calculated from the molecular formula C₁₁H₁₆ClNO₂.

ElementTheoretical Percentage (%)
Carbon (C)57.52
Hydrogen (H)7.02
Chlorine (Cl)15.44
Nitrogen (N)6.10
Oxygen (O)13.93

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, pure compound into a tin capsule.

  • Instrument Setup: Run a standard (e.g., acetanilide) to ensure the instrument is calibrated correctly.

  • Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature furnace (≈900-1000 °C) in a stream of oxygen.

  • Analysis: The instrument automatically separates and detects the combustion gases and calculates the elemental percentages.

  • Validation: Compare the experimental percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable proof of purity and correct formula.

Section 5: The "DL" Designation: Implications of Chirality

The "DL" prefix in the name indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is a critical consideration in drug development, as different enantiomers of a chiral molecule often have distinct pharmacological and toxicological profiles. While the molecular weight of both enantiomers is identical, their biological activity can differ profoundly. Therefore, for pharmaceutical applications, it is often necessary to either synthesize a single enantiomer or separate the racemic mixture using techniques like chiral chromatography.

Conclusion

N-Methyl-DL-phenylalanine methyl ester hydrochloride is a valuable synthetic building block for peptide and medicinal chemistry. Its utility is predicated on its precise chemical identity. The definitive confirmation of this identity rests on the accurate determination of its molecular weight (229.71 g/mol ) and molecular formula (C₁₁H₁₅NO₂·HCl). By employing a self-validating and orthogonal analytical approach, combining techniques like mass spectrometry and elemental analysis, researchers can proceed with confidence, ensuring the scientific integrity, reproducibility, and success of their downstream applications.

References

  • Miller, S. C., & Scanlan, T. S. (1997). A Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. [Link]

  • University of Babylon. Element analysis. [Link]

  • CAS. L-Ornithine - CAS Common Chemistry. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • PubChem. methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride. [Link]

  • NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

  • Scribd. Organic Salt Analysis. [Link]

  • PubChem. Phenylalanylphenylalanine methyl ester hydrochloride. [Link]

  • Chemistry LibreTexts. Qualitative Analysis of Organic Compounds. [Link]

  • UCI Department of Chemistry. Lecture 1 Introduction- Protein Sequencing Production of Ions for Mass Spectrometry. [Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Utility of N-Me-Dl-Phe-Ome HCl

[1]

Executive Summary

N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl) is a specialized amino acid derivative widely employed in the synthesis of peptidomimetics and neuroactive compounds.[1][2] Unlike standard amino acids, the N-methylation provides proteolytic resistance and conformational constraints, while the methyl ester protects the C-terminus during peptide coupling.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a mechanism-based analysis of the compound's hazards, stability profiles, and experimental utility.[1] By understanding the molecular architecture—specifically the susceptibility of the ester moiety to hydrolysis and the acidic nature of the hydrochloride salt—researchers can implement self-validating safety and storage protocols.[1]

Chemical Identity & Molecular Architecture[1]

The physicochemical properties of this compound are dictated by its three core structural modifications: the racemic phenyl ring (hydrophobicity), the N-methyl group (steric hindrance), and the methyl ester (labile protecting group).[1]

Technical Specifications
PropertySpecification
Chemical Name N-Methyl-DL-phenylalanine methyl ester hydrochloride
CAS Number 16975-45-4
Molecular Formula C₁₁H₁₅NO₂[1][2] · HCl
Molecular Weight 229.71 g/mol
Melting Point 139–143 °C
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]
Appearance White to off-white crystalline powder
Purity Standard Typically ≥ 98% (TLC/HPLC)
Structural Hierarchy & Functional Analysis[1]

The following diagram illustrates the functional components of the molecule and their respective contributions to chemical behavior and reactivity.

MolecularArchitectureCompoundThis compoundCorePhenylalanine Core(Racemic DL)Compound->CoreMod_NN-MethylationCompound->Mod_NMod_CMethyl EsterCompound->Mod_CSaltHCl SaltCompound->SaltProp_CoreHydrophobic InteractionsTarget RecognitionCore->Prop_CoreProp_NProteolytic StabilityConformational ConstraintMod_N->Prop_NProp_CC-Terminus ProtectionHydrolysis RiskMod_C->Prop_CProp_SaltWater SolubilityAcidic pH in SolutionSalt->Prop_Salt

Figure 1: Structural decomposition of this compound linking chemical moieties to functional properties.

Hazard Identification & Risk Assessment

While often classified as a general irritant, the specific hazards of this compound arise from its potential to liberate hydrochloric acid upon contact with moisture and its identity as an amine salt.[1]

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

Toxicological Mechanisms[1]
  • Acidic Hydrolysis: Upon contact with mucous membranes (eyes, lungs), the HCl salt dissociates, lowering local pH and causing immediate irritation or chemical burns.[1]

  • Ester Hydrolysis: In vivo or enzymatic hydrolysis of the methyl ester releases methanol (toxic metabolite) and the free amino acid.[1] While the quantity in laboratory handling is usually sub-toxic, this pathway is relevant for metabolic stability studies.[1]

Strategic Handling & Storage Protocols

The primary degradation pathway for this compound is moisture-induced hydrolysis of the ester, accelerated by the acidic microenvironment of the HCl salt.[1]

Storage Protocol: The "Dry Chain"
  • Temperature: Store at Room Temperature (RT) or +4°C . Unlike free amino acids, the ester form is less stable at high temperatures.[1]

  • Atmosphere: Product is Hygroscopic .[1][6] Must be stored under inert gas (Argon/Nitrogen) or in a desiccator.[1]

  • Container: Tightly sealed amber glass to prevent photodegradation, though the compound is generally photostable.[1]

Handling Workflow

The following decision tree outlines the safe handling procedures based on the operational scale.

HandlingWorkflowStartHandling this compoundScaleAssess ScaleStart->ScaleSmallAnalytical (<1g)Scale->SmallLargePreparative (>10g)Scale->LargePPE_StdPPE: Nitrile Gloves,Safety Glasses, Lab CoatSmall->PPE_StdPPE_HighPPE: Double Gloves,Face Shield, Respirator (N95)Large->PPE_HighWeighingWeighing ProtocolPPE_Std->WeighingVentilationFume Hood RequiredPPE_High->VentilationVentilation->WeighingCleanupSolvent Wipe (MeOH)Weighing->Cleanup

Figure 2: Risk-based handling workflow determining PPE and engineering controls based on quantity.

Emergency Response & First Aid

Emergency protocols must address the specific chemical nature of the exposure.[1]

  • Eye Contact: Immediate Irrigation. The HCl salt creates an acidic environment.[1] Flush with water for >15 minutes. Mechanism: Dilution prevents corneal opacity from acid burns.[1]

  • Skin Contact: Wash with soap and water.[1][3][5][7][8][9] If irritation persists, consider potential sensitization to the phenyl moiety.[1]

  • Ingestion: Do NOT induce vomiting. The compound may release methanol upon hydrolysis in the stomach.[1] Rinse mouth and seek medical attention.

  • Spill Cleanup:

    • Dampen spill with inert absorbent (sand/vermiculite) to prevent dust generation.[1]

    • Neutralize surface with dilute sodium bicarbonate (NaHCO₃) solution to counteract the HCl acidity.[1]

    • Dispose of as hazardous chemical waste.[1]

Synthetic Utility & Experimental Workflow

Why N-Methylation?
  • Metabolic Stability: Blocks the approach of peptidases, extending half-life.[1]

  • Permeability: Reduces the number of hydrogen bond donors, improving membrane permeability (blood-brain barrier penetration).[1]

Coupling Protocol (Solution Phase)

The steric bulk of the N-methyl group makes standard coupling difficult.[1] The following protocol uses HATU, a high-efficiency coupling reagent, to overcome this hindrance.

Reagents:

  • Carboxylic Acid Component (1.0 eq)[1][4][6]

  • This compound (1.1 eq)[1]

  • HATU (1.1 eq)[1]

  • DIPEA (3.0 eq) - Crucial: Neutralizes the HCl salt to free the amine.[1]

  • DMF (Anhydrous)[1]

SynthesisWorkflowStep11. ActivationDesc1Dissolve Acid + HATU in DMF.Stir 5 mins to form Active Ester.Step1->Desc1Step33. CouplingStep1->Step3Step22. NeutralizationDesc2Add DIPEA to this compound.Free base formation is critical.Step2->Desc2Step2->Step3Desc3Combine solutions.Stir 2-16h at RT.Step3->Desc3Step44. WorkupStep3->Step4Desc4Dilute with EtOAc.Wash with 1N HCl, NaHCO3, Brine.Step4->Desc4

Figure 3: Optimized synthetic workflow for HATU-mediated coupling of N-methylated amino acids.

Troubleshooting
  • Low Yield: Often due to incomplete neutralization of the HCl salt.[1] Ensure DIPEA is fresh and used in excess (at least 3 equivalents).[1]

  • Racemization: While the starting material is DL (racemic), coupling conditions should be mild to prevent epimerization of the coupling partner if it is chiral.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 74764925, N-Methyl-DL-phenylalanine methyl ester hydrochloride. Retrieved October 26, 2023, from [Link][1]

  • Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual citation for Section 5.1).

Methodological & Application

Application Note: Protocol for N-Methylation of Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylated amino acids are critical building blocks in the design of peptidomimetics, offering enhanced metabolic stability, membrane permeability, and conformational constraints compared to their non-methylated counterparts.[1] This Application Note details the protocol for the N-methylation of amino acid methyl esters .

While various methods exist, this guide focuses on the Reductive Alkylation strategy using Sodium Triacetoxyborohydride (STAB) .[2] This method is selected as the industry "workhorse" due to its mild conditions, which minimize racemization and avoid the toxicity associated with cyanoborohydride reagents. A secondary high-fidelity method (Fukuyama-Mitsunobu) is provided for sterically hindered substrates.

Scientific Rationale & Mechanism

Why Reductive Alkylation?

Direct alkylation of amines using methyl iodide (MeI) often leads to uncontrollable over-methylation (quaternization). Reductive alkylation decouples the process into two steps:

  • Imine Formation: Condensation of the amine with formaldehyde to form a Schiff base (imine) or hemiaminal.

  • Selective Reduction: Reduction of the imine to the N-methyl amine.

The Reagent Choice: Sodium Triacetoxyborohydride (STAB) [3]

  • Selectivity: STAB is less reactive than Sodium Borohydride (

    
    ). It reduces imines faster than it reduces aldehydes. This allows the imine to form and be reduced in situ without consuming the formaldehyde reagent unproductively.
    
  • Safety: Unlike Sodium Cyanoborohydride (

    
    ), STAB does not generate toxic cyanide byproducts or require strong acid handling.
    
  • Solvent Compatibility: STAB is moisture-sensitive and reacts with methanol; therefore, aprotic solvents like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are required.[3]

Mechanistic Pathway & Risks

The primary risk in this protocol is over-methylation (formation of N,N-dimethyl species) and racemization (loss of chirality at the


-carbon).
  • Racemization Risk: Low.[4] The reaction proceeds through an iminium ion. Unlike direct alkylation with strong bases, the

    
    -proton is not sufficiently acidic under these mild conditions to deprotonate and invert configuration.
    
  • Over-methylation Risk: Moderate. The product (secondary amine) is more nucleophilic than the starting material (primary amine). Strict stoichiometry control is required.[5]

G Start Amino Acid Methyl Ester (1° Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Imine Imine / Iminium Species Hemiaminal->Imine - H2O Product N-Methyl Amino Acid Methyl Ester (2° Amine) Imine->Product + STAB (Reduction) OverMethyl N,N-Dimethyl Side Product Product->OverMethyl + HCHO / + STAB (Over-reaction)

Figure 1: Reaction pathway for reductive alkylation. Green indicates the desired path; Red indicates the over-methylation side reaction.

Materials & Reagents

ReagentSpecificationRole
Amino Acid Methyl Ester HCl Salt, >98% PuritySubstrate
Formaldehyde 37% aq. solution or ParaformaldehydeCarbon Source
Sodium Triacetoxyborohydride (STAB) 95% (Sigma-Aldrich)Reducing Agent
1,2-Dichloroethane (DCE) AnhydrousSolvent (Primary)
Tetrahydrofuran (THF) AnhydrousSolvent (Alternative)
Sodium Acetate (NaOAc) AnhydrousBuffer/Base
Sodium Bicarbonate (

)
Saturated aq. solutionQuenching

Protocol A: Reductive Alkylation (Standard Method)

Scope: Suitable for non-hindered amino acids (Ala, Phe, Leu, Met, etc.). Pre-requisite: If starting with the HCl salt of the amino acid ester, it must be neutralized carefully to avoid ester hydrolysis.

Step-by-Step Procedure
  • Preparation of Free Base (In-situ):

    • In a flame-dried round-bottom flask, suspend the Amino Acid Methyl Ester HCl salt (1.0 equiv, e.g., 5 mmol) in anhydrous DCE (20 mL).

    • Add Sodium Acetate (1.0 - 1.1 equiv).

    • Note: Avoid strong organic bases like Triethylamine (TEA) if possible, as they can promote racemization or side reactions with STAB. NaOAc buffers the system effectively.

  • Imine Formation:

    • Add Formaldehyde (37% aq., 1.05 equiv).

    • Stir at room temperature for 15–20 minutes.

    • Observation: The mixture may become slightly cloudy. This "pre-incubation" ensures the imine forms before the reducing agent is introduced.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) may occur.
      
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring:

    • Monitor by TLC (Logic: Stain with Ninhydrin. Primary amines = Purple/Blue; Secondary amines = Red/Brown) or LC-MS.

    • Target: Disappearance of starting material.

  • Quenching & Workup:

    • Quench by adding saturated aqueous

      
       (20 mL). Stir for 15 minutes to decompose excess borohydride.
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Flash column chromatography (Silica gel).[6]

    • Eluent: Hexanes:Ethyl Acetate (gradient typically 4:1 to 1:1).

Protocol B: Fukuyama-Mitsunobu (High-Fidelity Method)

Scope: Required for sterically hindered amino acids (Val, Ile) or when absolute prevention of over-methylation is critical. This is a 3-step sequence but guarantees mono-methylation.

Workflow Summary
  • Protection: React AA-OMe with 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

    
     Sulfonamide.
    
  • Methylation: React Sulfonamide with Methanol (Mitsunobu) or Methyl Iodide/Base

    
     N-Methyl Sulfonamide.
    
  • Deprotection: Remove o-NBS group with Thiophenol/DBU

    
     N-Me-AA-OMe.
    
Key Advantage

The electron-withdrawing o-NBS group acidifies the N-H proton, allowing alkylation under mild conditions, and physically prevents di-methylation.

Critical Quality Attributes (CQA) & Troubleshooting

Data Summary Table
ParameterReductive Alkylation (STAB)Fukuyama (o-NBS)
Step Count 1 (One-pot)3
Yield (Typical) 70 - 85%80 - 95% (Cumulative)
Racemization Risk Low (< 2%)Very Low (< 1%)
Over-methylation Risk exists (requires control)Impossible
Steric Tolerance Low (Struggles with Val/Ile)High
Cost LowHigh (Reagents)
Troubleshooting Guide
  • Issue: Significant Over-methylation (Dimethyl product observed) [5]

    • Root Cause:[1][2][5][6][7][8][9][10][11][12] Excess formaldehyde or high temperature.

    • Fix: Reduce Formaldehyde to 0.95 equiv. Add STAB at -10°C.

  • Issue: Low Conversion (Starting material remains)

    • Root Cause:[1][2][5][6][7][8][9][10][11][12] Wet solvent (STAB decomposition) or steric hindrance.

    • Fix: Ensure DCE is anhydrous. For hindered residues (Val), switch to Protocol B.

  • Issue: Racemization (>5% enantiomer detected)

    • Root Cause:[1][2][6][7][8][9][10][11][12] High pH during workup or use of strong base (TEA/DIPEA) in Step 1.

    • Fix: Use NaOAc as the base. Keep workup rapid and cold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][13] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[11] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.[11]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[1][5][7][8][9][12][14][15][16] Chemical Reviews, 104(11), 5823–5846.

  • Biron, E., & Kessler, H. (2005).[11] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[1] The Journal of Organic Chemistry, 70(13), 5183–5189.

Sources

Application Note: Coupling Reagents for Sterically Hindered N-Methyl Amino Acids

[2][3]

Executive Summary

The introduction of N-methyl groups into peptide backbones improves metabolic stability and membrane permeability but drastically complicates synthesis. The N-methyl group introduces severe steric hindrance at the nucleophilic center and increases the propensity for cis/trans isomerism, making standard coupling reagents (e.g., HBTU, DIC) ineffective.[1] This guide details high-efficiency protocols using HATU , PyAOP , and Acid Chloride (via Ghosez’s Reagent/BTC) methodologies, specifically tailored for difficult N-methyl-to-N-methyl couplings.[1]

Mechanistic Insight: The N-Methyl Challenge

Steric Hindrance & Nucleophilicity

Unlike primary amines, N-methyl amino acids are secondary amines.[1] The bulky methyl group creates a "steric wall" that impedes the approach of the activated electrophile. Furthermore, the inductive effect of the methyl group increases the basicity of the amine, but the steric bulk drastically reduces its nucleophilicity.

Racemization Risk

Activation of N-methyl amino acids is highly prone to racemization via oxazolonium ion formation .

  • Mechanism: The carbonyl oxygen of the N-methyl amino acid attacks the activated carboxyl group, forming a 5-membered oxazolonium intermediate.

  • Result: This intermediate allows the

    
    -proton to become acidic, leading to rapid epimerization (L 
    
    
    D conversion) under basic conditions.[1]
  • Solution: Reagents containing the 7-azabenzotriazole moiety (HOAt derivatives like HATU/PyAOP) provide anchimeric assistance .[1] The pyridine nitrogen in the leaving group hydrogen-bonds with the incoming amine, stabilizing the transition state and accelerating coupling faster than the rate of racemization.

Visualization: Activation & Anchimeric Assistance

The following diagram illustrates the steric blockade and how HOAt-based reagents overcome it.

Gcluster_0Standard Activation (Slow)cluster_1HOAt/HATU Activation (Fast)A1Activated Carboxyl(OBt Ester)A2N-Methyl Amine(Steric Wall)A1->A2Steric RepulsionA3Slow Coupling(High Racemization Risk)A2->A3B1Activated Carboxyl(OAt Ester)B2Pyridine Nitrogen(Anchimeric Assist)B1->B2IntramolecularH-BondingB3N-Methyl AmineB2->B3Pre-organizationB4Rapid Coupling(Kinetic Control)B3->B4Nucleophilic Attack

Caption: Comparison of standard OBt activation vs. HOAt-mediated anchimeric assistance, which pre-organizes the incoming amine to overcome steric hindrance.

Reagent Selection Matrix

ReagentClassBest Use CaseProsCons
HATU Uronium (Aza)Standard High-Difficulty. First-line choice for N-Me couplings.Highest reactivity among standard reagents; minimizes racemization.[1]Can react with amine to form guanidinium species if reaction is slow/excess used.[1]
PyAOP Phosphonium (Aza)Slow/Cyclization. Use when coupling time >2 hrs.[1]No guanidinium side-reaction; excellent for cyclization.[1]More expensive than HATU.[1]
COMU Oxyma-UroniumGreen/Solubility. Alternative to HATU.[1][2]Safer (non-explosive leaving group); high solubility in DMF/NMP; visual color change endpoint.[1]Slightly less historical data than HATU for extreme sterics.[1]
BTC / Ghosez Acid Chloride"The Nuclear Option." For N-Me-Aib or N-Me-N-Me linkages.Bypasses active ester intermediate entirely; extremely high reactivity.[1]High risk of racemization if base is not strictly controlled; moisture sensitive.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for: Coupling steric N-methyl residues (e.g., N-Me-Val, N-Me-Phe) to a growing chain.

Reagents:

  • Activator: HATU (0.95 - 1.0 eq relative to Amino Acid)

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) for acid-sensitive resins.[1]

  • Solvent: DMF (anhydrous).[1] Note: NMP is superior for aggregation-prone sequences.

Step-by-Step:

  • Pre-Activation: Dissolve the N-protected N-methyl amino acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the mixture.

    • Critical: Activation color should turn yellow immediately.[1] Stir for exactly 30-60 seconds . Do not pre-activate longer than 2 minutes to avoid racemization.[1]

  • Coupling: Add the pre-activated solution to the resin-bound peptide (swelled in DMF).

  • Incubation: Shake at Room Temperature for 2–4 hours .

    • Optimization: For extremely difficult residues, double couple (repeat steps 1-4) or elevate temperature to 50°C (microwave or conventional).

  • Monitoring: Use the Chloranil Test (see Section 6).[1] Ninhydrin is ineffective for secondary amines.[1]

Protocol B: The "Nuclear Option" (In-Situ Acid Chloride)

Recommended for: Extremely hindered couplings (e.g., N-Me-Aib, N-Me-N-Me) where HATU fails.

Reagents:

  • Activator: Bis(trichloromethyl)carbonate (BTC/Triphosgene) OR Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1]

  • Base: TMP (2,4,6-Collidine).[1] DIPEA is too basic and risks racemization here.

Step-by-Step (BTC Method):

  • Dissolution: Dissolve N-protected amino acid (3-5 eq) and BTC (1.2 eq) in anhydrous THF or DCM (do not use DMF for the activation step).

  • Chloride Formation: Add Collidine (10 eq) dropwise at 0°C. A precipitate (collidinium chloride) will form.[1] Stir for 15-30 mins at 0°C, then 15 mins at RT.

  • Coupling: Add the resulting suspension (containing the amino acid chloride) directly to the resin-bound peptide.

  • Reaction: Shake for 1–2 hours.

  • Quench: Wash resin thoroughly with DCM then DMF to remove residual acid chloride.[1]

Protocol C: Cyclization / Slow Coupling (PyAOP)

Recommended for: Head-to-tail cyclization involving N-methyl residues.

Rationale: HATU can react with the N-terminus to form a permanent guanidinium cap if the cyclization is slow. PyAOP (phosphonium salt) cannot form this byproduct.[1]

Step-by-Step:

  • Dilution: Linear peptide precursor must be highly diluted (0.1–1 mM) in DMF/DCM to favor intramolecular reaction.[1]

  • Cocktail: Add PyAOP (1.5 eq) and HOAt (1.5 eq).

  • Initiation: Add DIPEA (3.0 eq) slowly.

  • Time: Allow to react for 12–24 hours. Monitor via HPLC.[1]

Critical Optimization Parameters

Base Selection
  • DIPEA: Standard for HATU/COMU.[1] Strong base, fast kinetics.[1]

  • 2,4,6-Collidine: Weaker base.[1][2] Mandatory for Acid Chloride couplings or Cys/His containing peptides to suppress epimerization.[1]

Reaction Monitoring (The Chloranil Test)

Standard Ninhydrin (Kaiser) tests do not detect secondary amines (N-methyl groups) reliably. You must use the Chloranil or Bromophenol Blue test.[1]

Chloranil Protocol:

  • Place a few resin beads in a small tube.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green beads: Secondary amine present (Coupling Incomplete).[1]

    • Colorless/Yellow beads: Coupling Complete.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Yield Steric clash prevents attack.Switch from HATU to BTC/Acid Chloride protocol.[1] Increase temperature to 60°C (if no Cys/His present).
Racemization Base-catalyzed proton abstraction.[1]Switch base to Collidine .[1] Reduce pre-activation time. Use PyAOP with HOAt additive.
Guanidinium Cap (+99 Da mass) HATU reacting with N-terminus.[3]Switch reagent to PyAOP or COMU .[1] Do not use large excess of HATU.[1]
Aggregation Peptide chain folding on itself.[1]Use Magic Mixture solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use pseudoproline dipeptides.[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[4][3][5] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Coste, J., et al. (1990).[1][4] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link

  • Falchi, A., et al. (2000).[1] Acid chlorides: A solution for the coupling of sterically hindered amino acids.[1][6] Tetrahedron Letters.

  • Sigma-Aldrich. (n.d.).[1] Peptide Coupling Reagents Guide. Link

Application Note: Strategic Synthesis of Neuroprotective Peptides Incorporating N-Methyl Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel neuroprotective therapeutics has identified peptides as promising candidates due to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and limited bioavailability. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe). This modification enhances resistance to enzymatic degradation, improves pharmacokinetic profiles, and can modulate peptide conformation for optimal receptor binding.[1][2][3] This guide provides a comprehensive framework and detailed protocols for the solid-phase synthesis, purification, and characterization of neuroprotective peptides containing N-methyl phenylalanine, addressing the unique challenges associated with this modification.

Introduction: The Rationale for N-Methylation in Neuroprotective Peptides

Many neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, involve complex pathological cascades including excitotoxicity, oxidative stress, and apoptosis.[4] Peptides offer a promising avenue for intervention by targeting specific components of these pathways, such as NMDA receptors or protein-protein interactions involved in cell death signaling.[4]

The introduction of an N-methyl group to the peptide backbone, specifically at the amide nitrogen, imparts several advantageous properties:

  • Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1][3]

  • Improved Pharmacokinetics: N-methylation can increase a peptide's lipophilicity, potentially improving its ability to cross the blood-brain barrier (BBB) and enhancing oral bioavailability.[2][5] N-methylphenylalanine-rich peptides, in particular, have been investigated as effective BBB shuttles.[6]

  • Conformational Rigidity: The modification restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation, leading to improved receptor affinity and specificity.[1][3][7]

Despite these benefits, the synthesis of N-methylated peptides presents significant challenges, primarily due to the steric hindrance of the tertiary amine, which complicates the subsequent amino acid coupling step.[7][8][9] This guide provides robust protocols designed to overcome these synthetic hurdles.

Core Synthesis Workflow

The synthesis of N-methylated peptides follows the general principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves sequential steps of deprotection, coupling, and washing, culminating in cleavage from the solid support and final purification.

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization & Purification Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Removal 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Removal Washing1 3. DMF Wash Fmoc_Removal->Washing1 Coupling 4. Amino Acid Coupling (AA / Activator / Base in DMF) Washing1->Coupling Washing2 5. DMF Wash Coupling->Washing2 Washing2->Fmoc_Removal Repeat for next amino acid Final_Deprotection 6. Final Fmoc Deprotection Washing2->Final_Deprotection After final residue Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Characterization 10. Characterization (LC-MS, MALDI-TOF) Purification->Characterization Hindered_Coupling cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH ActiveEster O-Acyl isourea Ester AA->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster Base NewPeptide Resin-Peptide-N(Me)-CO-AA-Fmoc ActiveEster->NewPeptide Slow Step! (Steric Hindrance) Peptide Resin-Peptide-N(Me)H Peptide->NewPeptide

Figure 2: The challenging coupling step onto an N-methylated amine.

Protocol 4.2: Cleavage and Deprotection

Causality: TFA is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are critical to "quench" the highly reactive cationic species (e.g., t-butyl cations) generated during this process, which would otherwise modify sensitive residues like Tryptophan or Methionine. [10]

Cleavage Cocktail Composition (v/v/v/w) Target Peptide Characteristics
Reagent B TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) Peptides without Met, Cys, or Trp. [11]
Reagent K TFA (82.5%) / Water (5%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) General purpose; for peptides with Cys, Met, Trp, Tyr. [11]
TFA/TIS/Water TFA (95%) / TIS (2.5%) / Water (2.5%) For peptides with Trp(Boc) and Arg(Pbf) protection. [10]

| Reagent H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) / NH4I (1.5%) | Specifically designed to prevent methionine oxidation. [12]|

Procedure:

  • Place the dry, resin-bound peptide in the reaction vessel.

  • Prepare the appropriate cleavage cocktail fresh. For a 0.1 mmol synthesis, use 5-10 mL.

  • Add the cocktail to the resin. Agitate at room temperature for 2-3 hours. Note: Prolonged cleavage times can sometimes lead to side reactions with N-methylated peptides, such as fragmentation between consecutive N-methyl residues. [13][14]4. Drain the TFA solution containing the cleaved peptide into a 50 mL conical tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture (e.g., 3000 x g for 5 min), decant the ether, and wash the pellet twice more with cold ether.

  • Air-dry the crude peptide pellet to remove residual ether.

Protocol 4.3: Purification and Characterization

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. [15]N-methylated peptides are often more hydrophobic than their non-methylated counterparts, requiring adjustments to the purification gradient.

1. Sample Preparation: a. Dissolve the crude peptide in a suitable solvent. Start with a Water/ACN mixture. For very hydrophobic peptides, dissolving in a small amount of DMSO or formic acid first may be necessary before diluting with the mobile phase. [16][17] 2. RP-HPLC Purification: a. Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 10 mm for preparative scale). b. Mobile Phase A: 0.1% TFA in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile (ACN). d. Gradient: A typical gradient would be 5-65% B over 30 minutes. This must be optimized for each peptide. Due to increased hydrophobicity, a steeper or higher-end gradient may be required. e. Detection: Monitor absorbance at 220 nm and 280 nm. f. Collect fractions corresponding to the main peak.

3. Characterization: a. Analyze the purified fractions using analytical RP-HPLC to confirm purity (>95%). b. Confirm the identity and mass of the peptide using Mass Spectrometry (LC-MS or MALDI-TOF). The expected mass should account for the +14 Da mass shift for each N-methylation. [18]

Troubleshooting Common Issues

Problem Probable Cause Recommended Solution
Low Yield Incomplete coupling at the N-methylated site.Use HATU or COMU, increase reagent equivalents (5-10 eq), extend coupling time (2-4h or overnight), and perform double couplings. Consider microwave assistance. [2][19]
Deletion Sequences Incomplete Fmoc deprotection or incomplete coupling.Ensure fresh 20% piperidine solution. For difficult deprotections, slightly extend the second deprotection step. Confirm coupling completion with a chloranil test.
Side Product (+57 Da) Acetylation of the N-terminal by residual acetic anhydride if used.N-terminal acetylation should be performed as a discrete final step if required. Loss of an N-terminal Ac-N-methylamino acid during TFA cleavage has also been reported. [14][20]
Multiple Peaks in HPLC Presence of cis/trans isomers around the N-methyl-Phe bond. [13][14]This is an inherent property. Try altering the HPLC temperature or using a different mobile phase modifier (e.g., formic acid) which can sometimes coalesce the peaks.
Poor Solubility High hydrophobicity of the N-methylated peptide.Use co-solvents like DMSO, isopropanol, or formic acid for initial dissolution. [21]For HPLC, inject in the strongest solvent possible that is miscible with the initial mobile phase.

Conclusion

The incorporation of N-methyl phenylalanine is a powerful strategy for enhancing the drug-like properties of neuroprotective peptides. While synthetically challenging, the use of optimized protocols, including potent coupling reagents like HATU and careful selection of cleavage conditions, enables the reliable production of these valuable molecules. The methodologies presented in this guide provide a robust, self-validating framework for researchers to successfully synthesize, purify, and characterize N-methylated peptides, accelerating the development of next-generation neurotherapeutics.

References

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.[Link]

  • Ushakova, V., et al. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. PMC.[Link]

  • Stathopoulos, P., & Papini, A. M. (2002). A cleavage cocktail for methionine-containing peptides. PubMed, NIH.[Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.[Link]

  • Kolosov, P., et al. (2022). Neuroepigenetic Mechanisms of Action of Ultrashort Peptides in Alzheimer's Disease. MDPI.[Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC, PubMed Central.[Link]

  • Video: Solid Phase Synthesis. JoVE. (2017). [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.[Link]

  • Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word.[Link]

  • Legocka, A., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.[Link]

  • Anderson, S. A., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.[Link]

  • Feng, H., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.[Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.[Link]

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.[Link]

  • Teixidó, M., et al. (2007). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides.[Link]

  • Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide? ResearchGate.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC.[Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]

  • Meloni, B. P., et al. (2015). Neuroprotective peptides fused to arginine-rich cell penetrating peptides. ResearchGate.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec.[Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Mpatho, K. S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. NIH.[Link]

  • Haskell-Luevano, C., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. PMC, NIH.[Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.[Link]

  • Hart-Smith, G., & Raftery, M. J. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC.[Link]

  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group.[Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. (2024). [Link]

  • Brenneman, D. E., et al. (2004). Protective peptides that are orally active and mechanistically nonchiral. PubMed.[Link]

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. (2023). [Link]

  • Tsiatsiani, L., & Gevaert, K. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, ACS Publications.[Link]

Sources

Reaction conditions for amide bond formation with N-Me-Dl-Phe-Ome

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the optimized reaction conditions for utilizing N-Me-Dl-Phe-Ome (N-methyl-DL-phenylalanine methyl ester) as a nucleophile in amide bond formation. Due to the significant steric hindrance imposed by the N-methyl group and the secondary amine nature, standard coupling protocols (e.g., EDC/NHS, HBTU) often result in poor yields or failed reactions. This document provides two validated protocols: a HATU-mediated method for general synthesis and a Bis(trichloromethyl)carbonate (BTC) method for difficult, sterically congested couplings.

Introduction: The N-Methyl Challenge

Incorporating N-methylated amino acids like N-Me-Dl-Phe-Ome into peptide backbones is a critical strategy in peptidomimetic drug design to improve metabolic stability and membrane permeability. However, the N-methyl group introduces two primary synthetic hurdles:

  • Steric Hindrance: The methyl group creates a "steric wall" around the nucleophilic nitrogen, drastically reducing the rate of attack on the activated carbonyl of the coupling partner.

  • Nucleophilicity vs. Basicity: While N-alkylation increases basicity (inductive effect), the steric bulk prevents effective orbital overlap during the tetrahedral intermediate formation.

Note on Stereochemistry: The reagent N-Me-Dl-Phe-Ome is a racemic mixture (DL) . If coupled with a chiral carboxylic acid (e.g., Boc-L-Ala-OH), the product will be a mixture of diastereomers (L-L and L-D). These will have distinct physical properties and will likely require separation via HPLC or column chromatography.

Mechanistic Insight & Reagent Selection

Standard reagents like HBTU or EDC are insufficient because the activated ester (OBt) is not reactive enough to overcome the energy barrier of the hindered amine attack.

  • The Solution: HOAt-based Reagents (HATU/PyAOP). The substitution of the benzene ring (in HOBt) with a pyridine ring (in HOAt) introduces a nitrogen atom that provides anchimeric assistance (neighboring group participation).[1] This stabilizes the transition state and accelerates the acylation of the hindered secondary amine.

  • The "Nuclear Option": Acid Chlorides via BTC. For extremely difficult couplings, converting the carboxylic acid to an acid chloride in situ using BTC (Triphosgene) generates a highly electrophilic species that reacts rapidly with N-methyl amines.

CouplingMechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated OAt Ester (Highly Reactive) Acid->ActiveEster Activation HATU HATU/DIPEA HATU->ActiveEster TS Transition State (Stabilized by Pyridine N) ActiveEster->TS + Amine Amine N-Me-Dl-Phe-Ome (Hindered Nucleophile) Amine->TS Product Amide Product (Diastereomeric Mix) TS->Product Acylation

Figure 1: Mechanism of HATU-mediated activation showing the pathway to overcoming steric hindrance.

Protocol A: HATU-Mediated Coupling (The Gold Standard)

Best for: General coupling of N-Me-Dl-Phe-Ome with standard Fmoc/Boc-protected amino acids.

Reagents
  • Amine: N-Me-Dl-Phe-Ome (HCl salt usually requires 1 extra eq. of base).

  • Acid: Fmoc-AA-OH or Boc-AA-OH (1.2 – 1.5 equivalents).

  • Coupling Reagent: HATU (1.2 – 1.5 equivalents).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. Stir for 1–2 minutes to pre-activate the acid (generating the OAt ester).

    • Critical: Do not stir longer than 5 minutes before adding the amine to minimize racemization of the acid.

  • Amine Addition: Add N-Me-Dl-Phe-Ome (1.0 eq).

    • Note: If the amine is an HCl salt, add an additional 1.0 eq of DIPEA to neutralize it before adding to the reaction.

  • Reaction: Stir the mixture at room temperature under nitrogen/argon.

    • Time: N-methyl couplings are slow.[2][3] Allow 4–16 hours.

  • Monitoring: Monitor via TLC or LC-MS.

    • Visual Check: Ninhydrin (Kaiser) test does not work for secondary amines.[4] Use the Chloranil Test or Bromophenol Blue test to check for the disappearance of the secondary amine.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with 5% NaHCO₃ (2x), 1M KHSO₄ or 5% Citric Acid (2x), and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: BTC (Triphosgene) Mediated Coupling

Best for: Extremely sterically hindered acids (e.g., Aib, Val, Ile) or when HATU fails. This method generates an acid chloride in situ.

Safety Warning

BTC (Bis(trichloromethyl)carbonate) generates phosgene gas upon decomposition. This reaction MUST be performed in a well-ventilated fume hood.

Reagents
  • Amine: N-Me-Dl-Phe-Ome (1.0 eq).

  • Acid: Protected Amino Acid (1.1 eq).

  • Activator: BTC (0.4 eq). Note: 1 mole of BTC generates 3 moles of phosgene equivalents.

  • Base: 2,4,6-Collidine (3–5 eq). Collidine is preferred over DIPEA to suppress racemization during acid chloride formation.

  • Solvent: THF (Anhydrous) or DCM.

Step-by-Step Procedure
  • Preparation: Dissolve the Carboxylic Acid (1.1 eq) and BTC (0.4 eq) in anhydrous THF (or DCM) under inert atmosphere.

  • Activation: Cool the solution to 0°C. Dropwise add Collidine (3.0 eq). A white precipitate (collidinium chloride) will form.

  • Formation: Stir at 0°C for 15–30 minutes to ensure acid chloride formation.

  • Coupling: Add a solution of N-Me-Dl-Phe-Ome (1.0 eq) (and 1.0 eq Collidine if HCl salt) in THF/DCM dropwise to the mixture.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ (gas evolution may occur).

  • Workup: Extract with DCM or EtOAc, wash with 5% Citric acid and Brine.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Yield (<30%) Steric clash prevents attack.Switch from HATU to Protocol B (BTC) or use PyAOP .
Racemization of Acid Over-activation or strong base.Use Collidine instead of DIPEA/TEA. Reduce pre-activation time.
No Reaction Amine is protonated (salt).Ensure enough base is added to neutralize the HCl salt of N-Me-Dl-Phe-Ome.
Diketopiperazine (DKP) Intramolecular cyclization.Avoid basic conditions during workup if the N-terminus of the acid is deprotected.
Workflow Decision Tree

DecisionTree Start Start: Coupling to N-Me-Dl-Phe-Ome Standard Is the Acid Sterically Hindered? (e.g., Val, Ile, Aib, N-Me-AA) Start->Standard ProtocolA Protocol A: HATU / HOAt (Standard High Yield) Standard->ProtocolA No ProtocolB Protocol B: BTC / Collidine (Acid Chloride Method) Standard->ProtocolB Yes No No (e.g., Gly, Ala, Phe) Yes Yes Check Check Conversion (LCMS/TLC) ProtocolA->Check ProtocolB->Check Success Proceed to Workup Check->Success >80% Fail Low Yield? Check->Fail <50% Fail->ProtocolB Switch Method

Figure 2: Decision tree for selecting the appropriate coupling protocol based on steric demands.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][5][6] An efficient peptide coupling additive.[4][5][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Coste, J., et al. (1990). BOP and PyBOP: two robust and efficient reagents for the coupling of N-methylated amino acids. Tetrahedron Letters, 31(2), 205-208. Link

  • Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Organic Process Research & Development, 17(9), 1154-1162. (Discusses BTC usage). Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[2] Link

Sources

Application Note: High-Yield Scale-Up of N-Methyl-DL-Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-Methyl-DL-phenylalanine methyl ester (N-Me-DL-Phe-OMe) , a critical building block in the development of peptidomimetics and N-methylated peptide therapeutics.[1] N-methylation of amino acids improves metabolic stability and membrane permeability, making this motif highly valuable in drug discovery.[1]

The primary challenge in scaling this synthesis is chemoselectivity : preventing the formation of the dimethylated byproduct (


-dimethyl) while ensuring complete conversion of the primary amine. This guide presents a two-stage industrial process:
  • Quantitative Esterification: Using a thionyl chloride/methanol system with optimized thermal management.[1][2]

  • Selective Reductive Alkylation: Utilizing a catalytic hydrogenation approach (Pd/C) that offers superior atom economy and "green" processing compared to hydride reagents (e.g., NaBH

    
    CN).[1]
    

Reaction Scheme & Mechanism

The synthesis proceeds via Fischer esterification followed by reductive amination.

ReactionScheme Start DL-Phenylalanine (Zwitterion) Step1 Step 1: Esterification (SOCl2 / MeOH) Start->Step1 -H2O, -SO2 Inter DL-Phe-OMe • HCl (Amine Salt) Step1->Inter Step2 Step 2: Reductive Amination (HCHO / H2 / Pd-C) Inter->Step2 Base Neutralization End N-Methyl-DL-Phe-OMe (Target) Step2->End Selective Monomethylation

Figure 1: Synthetic pathway designed for minimal side-product formation.

Phase 1: Esterification of DL-Phenylalanine[1][3]

The activation of the carboxylic acid using thionyl chloride (


) generates anhydrous HCl in situ, driving the Fischer esterification.
Reagents & Equipment
  • Substrate: DL-Phenylalanine (99% purity).

  • Reagent: Thionyl Chloride (

    
    ) – Freshly distilled preferred.[1]
    
  • Solvent: Methanol (Anhydrous, <0.05% water).[1]

  • Equipment: Glass-lined reactor (or RBF for pilot), reflux condenser, caustic scrubber (

    
    ) for off-gas.[1]
    
Protocol (Scale: 1.0 kg Input)
  • Setup: Charge the reactor with Methanol (5.0 L, 5 vol) . Cool the solvent to -5°C to 0°C using a glycol jacket.

  • Activation (Exothermic): Add Thionyl Chloride (1.2 equiv, 0.44 L) dropwise.

    • Critical Control: Maintain internal temperature <10°C . The reaction of

      
       with MeOH generates HCl and significant heat.
      
    • Safety: Ensure the scrubber is active to trap

      
       and 
      
      
      
      fumes.
  • Addition: Add DL-Phenylalanine (1.0 kg) portion-wise as a solid. The slurry will gradually dissolve.

  • Reaction: Warm the mixture to Room Temperature (20-25°C) and stir for 1 hour. Then, heat to Reflux (65°C) for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (System: n-BuOH/AcOH/H2O 4:1:1, Stain: Ninhydrin).[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess HCl.

    • Result: A white solid/semisolid residue of DL-Phenylalanine methyl ester hydrochloride .[1][3]

    • Yield: Typically >98% (Quantitative).[1][4] Use directly in Phase 2.

Phase 2: Selective N-Methylation (Reductive Amination)[1]

This step uses formaldehyde and catalytic hydrogenation.[1][5][6] This method is preferred over hydride reductions (NaBH


) for scale-up because it avoids boron waste and allows for precise control over hydrogen pressure to limit over-alkylation.[1]
Reagents[7][8][9][10]
  • Substrate: DL-Phe-OMe • HCl (from Phase 1).[1][4]

  • Alkylating Agent: Formaldehyde (37% aq.[1][6] solution) or Paraformaldehyde.[1]

  • Catalyst: 10% Pd/C (50% water wet).[1]

  • Base: Sodium Acetate (NaOAc) or Triethylamine (Et

    
    N) – To free the amine.[1]
    
  • Solvent: Methanol.[1][2][4][6][7]

Protocol (Scale: Based on 1 kg Start Material)
  • Neutralization: Dissolve the crude ester salt in Methanol (6 L) . Add Sodium Acetate (1.1 equiv) to buffer the solution and liberate the free amine.[1]

  • Catalyst Loading: Under a nitrogen blanket, charge 10% Pd/C (5 wt% loading relative to substrate) .[1]

  • Aldehyde Addition: Add Formaldehyde (37% aq., 1.05 equiv) .

    • Process Tip: Do not add excess formaldehyde.[1] A slight excess (1.05 eq) ensures conversion, but >1.2 eq promotes dimethylation.[1]

  • Hydrogenation:

    • Purge reactor with Nitrogen (

      
      ), then Hydrogen (
      
      
      
      ).[1]
    • Pressurize to 3–5 bar (45–75 psi)

      
      .
      
    • Stir vigorously at 25–30°C for 6–12 hours.

  • Filtration: Vent

    
    . Filter the catalyst through a Celite pad (or sparkler filter) under nitrogen.[1] Caution: Spent Pd/C is pyrophoric.
    
  • Isolation:

    • Concentrate the filtrate to remove methanol.

    • Dissolve residue in Water , adjust pH to ~9 with saturated

      
      .[1]
      
    • Extract with Ethyl Acetate (x2) .[1]

    • Dry organic layer (

      
      ) and concentrate.[1][4]
      

Purification & Solid Form Generation

The free base is an oil. For stability and ease of handling, convert to the Hydrochloride salt.[1]

  • Salt Formation: Dissolve the oily free base in Diethyl Ether (or MTBE for safety).[1]

  • Precipitation: Cool to 0°C and bubble dry HCl gas (or add HCl in Dioxane) until pH < 3.

  • Crystallization: The white solid precipitates immediately. Filter and wash with cold ether.

  • Recrystallization: If purity is <98%, recrystallize from Methanol/Diethyl Ether .[1]

Data Summary Table
ParameterSpecificationNotes
Appearance White Crystalline SolidHCl Salt form
Melting Point 158 – 162 °CLiterature value for L-isomer; DL is similar
Yield (Overall) 85 – 90%From DL-Phe start
Purity (HPLC) > 98.5%< 0.5% Dimethyl impurity

Process Logic & Troubleshooting

Workflow Check1 TLC Check: SM Remaining? Check2 HPLC Check: Dimethyl impurity > 1%? Check1->Check2 No Action1 Add 0.1 eq HCHO Continue H2 Check1->Action1 Yes Action2 Recrystallize (MeOH/Et2O) Check2->Action2 Yes Success Release Batch Check2->Success No Action1->Check1 Action2->Success

Figure 2: Decision logic for reaction monitoring and quality control.

Critical Troubleshooting:
  • Over-methylation: If dimethyl-Phe is observed (>2%), reduce the Formaldehyde equivalents in the next run to 0.95 and accept slightly lower yield, or switch to Sodium Triacetoxyborohydride (STAB) which is milder than catalytic hydrogenation for stopping at the secondary amine [1].[1]

  • Ester Hydrolysis: Avoid water in the esterification step. Ensure the neutralization in Phase 2 is done cold to prevent base-catalyzed hydrolysis of the methyl ester.

Process Safety & Engineering

  • Thermal Runaway: The addition of

    
     to Methanol is highly exothermic. Cooling capacity must be sufficient to maintain 
    
    
    
    during addition.[1]
  • Gas Evolution: Phase 1 generates stoichiometric quantities of

    
     and 
    
    
    
    gas.[1] A caustic scrubber (NaOH) is mandatory.[1]
  • Hydrogenation Hazards: Ground all equipment. Use Type D conductive bags for catalyst handling.[1] Ensure reactor is rated for pressure.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Fischer Esterification and Eschweiler-Clarke type mechanisms).

  • Sigma-Aldrich. "L-Phenylalanine methyl ester hydrochloride Product Sheet."[1] (Used for physical property verification). Link

  • Org. Synth. (1988).[1] "Esterification of Amino Acids." Organic Syntheses, Coll.[1] Vol. 6, p.190.[1] (Standard protocols for amino acid esterification). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting for N-Methyl Phenylalanine (N-Me-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Removal of unreacted N-methyl phenylalanine from reaction mixtures Assigned Specialist: Senior Application Scientist

Executive Summary

N-methyl phenylalanine (N-Me-Phe) is a critical building block in peptide therapeutics, utilized to enhance metabolic stability and membrane permeability. However, its presence in reaction mixtures presents unique purification challenges compared to standard amino acids.[1] The N-methyl group introduces steric hindrance that slows coupling rates—often necessitating large excesses of reagent—and alters the physicochemical properties (lipophilicity, pKa) of the molecule, complicating standard extraction protocols.

This guide provides field-validated workflows for removing unreacted N-Me-Phe, whether it exists as an excess reagent (Fmoc/Boc-protected) or a free amine contaminant.

Module 1: Liquid-Liquid Extraction (LLE) Protocols

Applicability: Solution-phase synthesis where N-Me-Phe is used as a protected intermediate (e.g., Fmoc-N-Me-Phe-OH).

The Challenge: The "Amphiphilic Trap"

N-methylated amino acids are more lipophilic than their non-methylated counterparts.[2] Standard aqueous washes often result in stable emulsions or poor phase separation, leading to yield loss.[1]

Protocol A: Removing Excess Fmoc-N-Me-Phe-OH (Acidic Contaminant)

Scenario: You used excess Fmoc-N-Me-Phe-OH to drive a coupling reaction to completion. The reaction mixture contains your neutral peptide product and unreacted carboxylic acid.[2]

StepActionMechanism/Rationale
1. Dilution Dilute reaction mixture with Ethyl Acetate (EtOAc) rather than DCM.DCM (density ~1.[2]33) often forms emulsions with peptide-rich aqueous layers. EtOAc (density ~0.[1][2]90) provides cleaner phase breaks.[1][2]
2. Acid Wash Wash organic phase with 1M KHSO₄ (2x).[1]Removes any amine catalysts (e.g., DIEA, DMAP) or unreacted amine nucleophiles.
3. Base Extraction Extract organic phase with 5% NaHCO₃ (w/v) (3x).[1]Critical Step: Converts the unreacted Fmoc-N-Me-Phe-OH into its water-soluble carboxylate salt (R-COO⁻ Na⁺), partitioning it into the aqueous layer.
4. Brine Wash Wash organic phase with saturated NaCl.[1][2]Removes residual water and breaks micro-emulsions.
5.[1][2] Drying Dry over anhydrous Na₂SO₄ and concentrate.[2]Standard isolation.[1][2][3]
Protocol B: Removing Unreacted H-N-Me-Phe-OR (Basic Contaminant)

Scenario: N-Me-Phe ester was the nucleophile, and you need to remove the unreacted amine.

  • Dilute with EtOAc.

  • Wash with 10% Citric Acid or 1M KHSO₄ (3x).

    • Note: Avoid strong mineral acids (HCl) if acid-labile protecting groups (Boc, tBu) are present.

    • Mechanism:[2][3][4] Protonates the secondary amine (N-Me-Phe), rendering it ionic and water-soluble.

  • Wash with NaHCO₃ (to remove acidic byproducts).[1][2]

  • Dry and concentrate.

Module 2: Scavenger Resin Workflows

Applicability: High-throughput synthesis or "difficult" sequences where LLE causes emulsions.

Workflow Visualization

purification_logic Start Identify Contaminant TypeA Excess Acid (Fmoc-N-Me-Phe-OH) Start->TypeA TypeB Excess Amine (H-N-Me-Phe-OR) Start->TypeB ResinA Add Trisamine or Aminomethyl Resin TypeA->ResinA Captures COOH ResinB Add Isocyanate or Aldehyde Resin TypeB->ResinB Captures NH ActionA Incubate 2-4h (Covalent Capture) ResinA->ActionA ActionB Incubate 2-4h (Urea Formation) ResinB->ActionB Filter Filter Resin ActionA->Filter ActionB->Filter Final Pure Product in Filtrate Filter->Final

Caption: Decision tree for selecting scavenger resins based on the chemical nature of the unreacted N-Me-Phe species.

Protocol: Resin Scavenging
  • Stoichiometry: Add 2–4 equivalents of scavenger resin relative to the excess reagent used.[2]

  • Solvent: Ensure the reaction solvent (DMF/DCM) swells the resin.[2] Polystyrene-based scavengers require DCM or THF for optimal swelling; they perform poorly in MeOH.

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours.

  • Filtration: Filter through a frit. The unreacted N-Me-Phe is trapped on the beads; the filtrate contains your product.[2]

Module 3: Detection & Monitoring (The "Invisible" Amine)

Issue: Standard Ninhydrin (Kaiser) tests are often false-negative for N-methylated amino acids because they are secondary amines.

The Solution: Chloranil Test

You must use the Chloranil test or the Acetaldehyde/Chloranil method to detect unreacted N-Me-Phe on solid phase.[2]

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[2][5]

  • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.[1]

Procedure:

  • Place a few resin beads in a small test tube.[2][6]

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Secondary amine present -> Coupling incomplete).[1]

  • Colorless/Yellow Beads: Negative (Secondary amine acylated -> Coupling complete).[1]

Expert Insight: Do not rely on UV monitoring of the Fmoc deprotection alone. Steric hindrance of N-Me-Phe can lead to slow deprotection and slow coupling. Always verify chemically.

Module 4: Chromatographic Separation (HPLC)

Applicability: Final purification of peptides containing N-Me-Phe or separating N-Me-Phe from Phe.

Separation Physics

N-methylation removes a hydrogen bond donor (the amide proton) and adds a hydrophobic methyl group.[2] This generally increases retention time on Reverse Phase (C18) columns compared to the non-methylated parent.[2]

Recommended Conditions:

  • Column: C18 or C8 (End-capped columns are preferred to reduce silanol interactions with the secondary amine).

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: N-Me-Phe derivatives often elute 2–5% ACN later than their non-methylated counterparts. A shallow gradient (e.g., 0.5% B per minute) is required for baseline separation.

Frequently Asked Questions (FAQs)

Q1: I am trying to separate N-Me-Phe from Phe after a methylation reaction, but they co-elute. What can I do? A: If RP-HPLC fails, consider Ligand-Exchange Chromatography . Copper(II) complexes bind differently to N-methylated amino acids vs. primary amino acids.[1] Alternatively, use an isocyanate scavenger resin (see Module 2) if the Phe is a contaminant; primary amines react much faster with isocyanates than sterically hindered secondary amines (N-Me-Phe), allowing you to "fish out" the unreacted Phe.

Q2: My coupling to the N-Me-Phe residue failed despite using excess reagent. Why? A: Coupling onto a secondary amine is difficult due to steric hindrance.[2] Standard activation (HBTU/DIEA) often fails.[1]

  • Fix: Switch to HATU/HOAt or PyAOP .[1][2]

  • Fix: Perform double coupling.

  • Fix: Use microwave-assisted synthesis (e.g., 75°C for 5 mins) to overcome the energy barrier.

Q3: Why does my extracted product oil out instead of crystallizing? A: N-methylated peptides are notorious for not crystallizing due to the disruption of hydrogen bonding networks (the "amide effect").[2]

  • Fix: Lyophilize from Water/Acetonitrile to obtain a powder.

  • Fix: Precipitate from cold Diethyl Ether or MTBE/Hexane mixtures.[2]

Q4: Can I use the Kaiser test if I heat it longer? A: Generally, no. While prolonged heating might show a faint color, it is not quantitative or reliable for secondary amines.[1] The Chloranil test is the industry standard for this specific application.[2]

References

  • Solution-Phase Synthesis of Hindered N-Methylated Peptides. Journal of Organic Chemistry. Describes extraction protocols for N-methylated peptides using NaHCO3 and KHSO4 workups.

  • Color Test for Selective Detection of Secondary Amines. Journal of Combinatorial Chemistry. Details the Acetaldehyde/Chloranil method for detecting N-methyl amino acids on resin.

  • Resins with Functional Groups as Scavengers. Glycopeptide.com. Technical data on using aminomethyl and isocyanate resins for purification. [1]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Discusses the solubility and deprotection kinetics of Fmoc-derivatives, relevant to workup strategies.

  • N-Methylphenylalanine Structure and Properties. PubChem. Provides physicochemical data (pKa, lipophilicity) supporting the extraction logic.[1]

Sources

Technical Support Center: Optimizing HATU Coupling with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Subject: High-Efficiency Coupling of Sterically Hindered N-Methyl Residues Reference ID: HATU-NM-OPT-2024

Introduction: The Steric Wall

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard coupling protocol (HBTU/DIEA) failed to yield product when introducing or coupling onto an N-methylated amino acid.

The Challenge: N-methylation removes the amide hydrogen, eliminating a crucial hydrogen bond donor and introducing significant steric bulk. This creates a "steric wall" that drastically slows down nucleophilic attack. Standard reagents often fail here, leading to deletion sequences or extensive epimerization.

The Solution: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for these difficult junctions. However, it is not a "magic bullet"—it requires precise control over stoichiometry, base strength, and solvent environment to function without causing side reactions like guanidinylation or racemization.

Module 1: The Mechanism (Why HATU?)

User Question: Why is HATU recommended over HBTU for N-methyl amino acids?

Technical Insight: The superiority of HATU lies in the 7-azabenzotriazole (HOAt) leaving group. Unlike HBTU (which uses HOBt), the pyridine nitrogen in HATU provides an intramolecular hydrogen bond (anchimeric assistance) to the incoming amine. This "neighboring group effect" positions the amine for optimal attack on the carbonyl, accelerating the reaction rate by orders of magnitude—crucial for overcoming the steric hindrance of N-methyl groups.

Visualization: The Neighboring Group Effect

HATU_Mechanism cluster_effect Neighboring Group Effect HATU HATU Reagent ActiveEster OAt Active Ester (Highly Reactive) HATU->ActiveEster Activation (Base) Acid Fmoc-N(Me)-AA-OH Acid->ActiveEster Transition Transition State (H-Bond Stabilized) ActiveEster->Transition + Amine Amine Resin-Bound Amine Amine->Transition Product Peptide Bond Transition->Product Accelerated Aminolysis

Figure 1: The catalytic advantage of HATU. The pyridine nitrogen (N7) stabilizes the transition state via hydrogen bonding, accelerating coupling even in sterically hindered environments.

Module 2: Troubleshooting Low Yields

User Question: I am coupling Fmoc-N(Me)-Ala-OH onto a resin, but the Kaiser test is negative (or ambiguous) and HPLC shows low conversion. What parameters should I change?

Diagnostic Protocol: Low yields with N-methyls are almost always due to steric hindrance preventing the two reactants from meeting effectively.

Optimization Matrix
ParameterStandard ProtocolOptimized for N-Methyls Rationale
Solvent DMFNMP (N-methylpyrrolidone)N-methyl peptides are prone to aggregation (beta-sheet formation). NMP solvates the resin and peptide backbone better than DMF, exposing the reactive amine.
Stoichiometry 4 eq. AA / 4 eq.[1][2][3] HATU2 x (3 eq. AA / 3 eq. HATU) Double coupling is more effective than a single high-concentration coupling. It refreshes the reactive species.
Temperature Room Temp50°C - 60°C Heat provides the kinetic energy to overcome the steric barrier. Warning: Do not exceed 60°C to avoid degradation.
Reaction Time 30-60 min2 x 2 hours Steric hindrance slows the kinetics; the reaction simply needs more time.

Action Plan:

  • Switch solvent to NMP .

  • Perform a Double Coupling : React for 2 hours, drain, wash with NMP, and repeat with fresh reagents for another 2 hours.

  • If available, use Microwave Irradiation (75°C for 5 min) as it is particularly effective for N-methyl couplings.

Module 3: Troubleshooting Purity (Side Reactions)

User Question: My mass spec shows a peak at +99 Da or significant epimerization. Is HATU causing this?

Technical Insight: Yes. HATU is extremely reactive. If the amine cannot attack the carbonyl quickly (due to sterics), the reagents will find alternative, destructive pathways.

Issue A: Guanidinylation (+99 Da Mass Shift)

This occurs when the free amine reacts directly with the uronium carbon of HATU instead of the activated amino acid.

  • Cause: Excess HATU relative to the amino acid, or slow activation allowing HATU to linger.

  • Fix:

    • Stoichiometry: Use 0.95 eq of HATU relative to 1.0 eq of Amino Acid. Never use excess HATU.[4]

    • Pre-activation: Minimize pre-activation time. Mix Acid/HATU/Base and add to resin within 30 seconds .

Issue B: Epimerization (Chirality Loss)

N-methyl amino acids are highly prone to racemization via oxazolone formation because they lack the amide proton that usually suppresses this mechanism.

  • Cause: High pH (strong base) and prolonged activation.

  • Fix:

    • Base Switching: Replace DIEA (pKa ~10.5) with TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4). Collidine is sufficient to form the active ester but weak enough to suppress proton abstraction from the alpha-carbon.

    • HOAt Additive: Add 1 eq of free HOAt to the reaction to further stabilize the active ester.

Visualization: Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem LowYield Low Yield / Deletion Problem->LowYield Impurity Impurity / Wrong Mass Problem->Impurity Solvent Switch Solvent to NMP LowYield->Solvent Mass99 +99 Da (Guanidinylation) Impurity->Mass99 Epimer Epimerization (Wrong Chirality) Impurity->Epimer DoubleCoup Double Coupling (2 x 2hr) Solvent->DoubleCoup Fix99 Reduce HATU to 0.95 eq Decrease Pre-activation time Mass99->Fix99 FixEpi Switch Base: DIEA -> Collidine Add 1 eq HOAt Epimer->FixEpi

Figure 2: Decision tree for diagnosing and resolving common HATU coupling failures.

Module 4: The "Gold Standard" Protocol

User Question: Can you provide a step-by-step SOP for coupling Fmoc-N-Me-Val-OH?

Standard Operating Procedure (Optimized for N-Methyls):

  • Preparation:

    • Calculate reagents: 3.0 eq Amino Acid, 2.9 eq HATU.

    • Solvent: Anhydrous NMP (preferred) or DMF.

    • Base: 6.0 eq DIEA (standard) or Collidine (if epimerization is suspected).

  • Dissolution (The "Pre-Mix"):

    • Dissolve the Amino Acid and HATU in the minimum amount of NMP required to mobilize them.

    • Critical: Ensure the Amino Acid is in slight excess to HATU.

  • Activation (The "Trigger"):

    • Add the Base (DIEA/Collidine) to the AA/HATU mixture.

    • Shake/Vortex for exactly 15-30 seconds .

    • Warning: Do not let this sit. The active OAt ester is unstable and can racemize.

  • Coupling:

    • Immediately add the activated solution to the resin-bound amine.

    • Agitate for 2 hours at room temperature (or 1 hour at 50°C).

  • Wash & Repeat:

    • Drain and wash resin 3x with NMP.

    • Repeat steps 1-4 for a second coupling .

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) rather than the Kaiser Test (primary amines). Secondary amines do not react well with Ninhydrin.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[2][6] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Albericio, F., et al. (2018). Peptide Synthesis: The N-Methyl Amino Acid Challenge. Chemical Reviews, 118(12), 6068–6090.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.

  • Vrettos, E. I., et al. (2017).[7][8] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 50727-50732.

Sources

Technical Support Center: Purification of N-Me-DL-Phe-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Recrystallization Protocol & Troubleshooting for N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride

Executive Summary & Solvent Strategy

Purifying N-Me-DL-Phe-OMe HCl (N-Methyl-DL-phenylalanine methyl ester hydrochloride) presents unique challenges compared to standard amino acids. The N-methylation lowers the melting point and increases lipophilicity, while the hydrochloride salt nature demands polar solvents. This often leads to the dreaded "oiling out" phenomenon rather than clean crystallization.[1]

Our recommended strategy utilizes a Solvent/Anti-Solvent system based on polarity differentials.

The Solvent System: Methanol / Diethyl Ether[2]
ComponentRoleMechanism of Action
Methanol (MeOH) Solvent High dielectric constant (

). Dissolves the ionic HCl salt effectively via dipole-dipole interactions.
Diethyl Ether (Et₂O) Anti-Solvent Low dielectric constant (

). Disrupts the solvation shell of the salt, forcing the lattice energy to overcome solvation energy, triggering precipitation.

Expert Insight: While Ethanol/Ethyl Acetate is a common alternative, N-methylated esters often remain too soluble in Ethyl Acetate. The sharp polarity contrast between Methanol and Ether provides a steeper solubility curve, essential for forcing the N-methylated salt out of solution.

Standard Operating Procedure (SOP)

Pre-requisites:

  • Compound: Crude this compound.

  • Solvents: Anhydrous Methanol (dry), Anhydrous Diethyl Ether (peroxide-free).

  • Equipment: Vacuum desiccator, sintered glass funnel, rotary evaporator.

Step-by-Step Recrystallization Protocol
  • Dissolution (The "Minimum" Rule):

    • Place the crude solid in a round-bottom flask.

    • Add warm Methanol (35–40°C) dropwise. Swirl constantly.

    • Critical: Add only enough MeOH to just dissolve the solid.[2] If a small amount of insoluble haze remains, filter it off (this is likely inorganic salt impurities).

  • The Cloud Point:

    • Allow the clear methanolic solution to cool to room temperature.

    • Slowly add Diethyl Ether with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Nucleation & Growth:

    • Add 2-3 drops of Methanol to clear the turbidity.

    • Seal the flask and place it in a 4°C environment (fridge) for 12–24 hours.

    • Note: Do not place immediately in a -20°C freezer; rapid cooling promotes oiling out.

  • Harvesting:

    • Filter the white crystals rapidly using a sintered glass funnel (hygroscopic risk).

    • Wash the cake with cold Diethyl Ether/Hexane (1:1).

  • Drying:

    • Dry under high vacuum (0.1 mbar) over

      
       or KOH pellets to remove traces of HCl and water.
      

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users handling N-methylated amino acid esters.

Q1: My product separated as a yellow/orange oil at the bottom of the flask instead of crystals. (Oiling Out)

Diagnosis: This is the most common issue with N-methylated racemates. The solution became supersaturated too quickly, or the temperature dropped below the "oiling out" limit (Liquid-Liquid Phase Separation) before the crystal nucleation temperature. Corrective Actions:

  • Re-dissolve: Heat the mixture gently until the oil dissolves back into a single phase.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod to induce nucleation.

  • Slower Diffusion: Instead of mixing solvents, use Vapor Diffusion . Place the MeOH solution in a small open vial, and place that vial inside a larger closed jar containing Diethyl Ether. The ether vapors will slowly diffuse into the methanol, growing crystals over days.

Q2: The crystals are wet and turn into a liquid paste on the filter paper.

Diagnosis: The compound is hygroscopic . N-Me-Phe-OMe HCl absorbs atmospheric moisture rapidly, breaking the crystal lattice (deliquescence). Corrective Actions:

  • Speed is Key: Minimize exposure to air during filtration. Use a nitrogen blanket if possible.

  • Wash Solvent: Wash with anhydrous ether or hexane (which repels water) immediately after filtration.

  • Desiccation: Move the filter cake immediately to a vacuum desiccator.

Q3: There is a strong smell of "vinegar" or "rotten almonds" (Benzaldehyde-like).

Diagnosis: Hydrolysis or Decomposition.

  • Vinegar/Acid smell: The ester bond has hydrolyzed, releasing the free acid (N-Me-Phe-OH) and methanol. This happens if the solvents were wet.

  • Almond smell: Oxidation of the phenyl ring (rare) or impurities from synthesis (benzaldehyde derivatives). Corrective Actions:

  • Check TLC (Solvent: BuOH/AcOH/H2O 4:1:1). If a lower Rf spot (free acid) is visible, you must re-esterify using Thionyl Chloride/Methanol before recrystallizing.

Process Logic & Decision Tree

The following diagram illustrates the critical decision points during the purification workflow to prevent yield loss.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in min. warm MeOH (35-40°C) Start->Dissolve Filter Filter Insolubles (Inorganic salts) Dissolve->Filter AddEther Add Et2O to Cloud Point Filter->AddEther Cool Cool slowly to 4°C AddEther->Cool CheckState Check State Cool->CheckState Crystals White Crystals Formed CheckState->Crystals Success Oil Oiling Out (Phase Separation) CheckState->Oil Failure Harvest Filter & Wash (Cold Ether) Dry over P2O5 Crystals->Harvest Remedy Reheat + Seed Crystal OR Vapor Diffusion Oil->Remedy Remedy->Cool Retry

Figure 1: Decision tree for the purification of this compound, highlighting the critical loop for correcting "oiling out" events.

Quality Control (Validation)

Before using the purified material in peptide coupling or biological assays, verify purity using these parameters:

ParameterExpected ValueMethod
Appearance White crystalline powderVisual
Melting Point 158–162°C (Lit.[3][4] for L-isomer, DL may be slightly lower/broader)Capillary MP
TLC Purity Single spot, Rf ~0.6 (BuOH/AcOH/H2O)Ninhydrin Stain
Solubility Clear in Water & Methanol100 mg/mL test

Note on Racemates (DL-form): Be aware that the melting point of the DL-form (racemate) may differ from the pure L-isomer (approx 158-162°C) depending on whether it forms a racemic compound or a conglomerate. However, the recrystallization solvent system remains effective for chemical purification of the racemate.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for amino acid ester purification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11508813, Phenylalanylphenylalanine methyl ester hydrochloride. (Solubility and Property Data). [Link]

  • ResearchGate Community. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? (Troubleshooting oiling out in peptide intermediates). [Link]

Sources

Solving solubility issues of N-Me-Dl-Phe-Ome in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Me-DL-Phe-OMe Solubility Optimization

Subject: Troubleshooting Solubility & Handling of N-Methyl-DL-phenylalanine methyl ester Ticket ID: SOL-NME-PHE-001 Applicable Forms: Hydrochloride Salt (HCl) | Free Base[1]

Executive Summary

Solubility challenges with N-Me-DL-Phe-OMe almost invariably stem from a mismatch between the compound's ionic state (Salt vs. Free Base) and the solvent polarity. While the N-methyl group enhances lipophilicity compared to non-methylated analogs, the presence of the hydrochloride counterion dominates the solubility profile, rendering the salt insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

This guide provides the protocols to diagnose the state of your material and manipulate its solubility for synthesis or purification.

Module 1: Diagnosis & Solvent Compatibility

The Core Problem: Users often attempt to dissolve the commercial HCl salt directly in non-polar organic solvents (DCM, Toluene, Et2O), resulting in a suspension or "gummy" precipitate.

  • HCl Salt: Ionic lattice. Soluble in Water, Methanol (MeOH), DMSO.[1] Insoluble in DCM, EtOAc, Hexanes.[1]

  • Free Base: Lipophilic oil/low-melting solid. Soluble in DCM, EtOAc, THF, Toluene.[1] Insoluble in Water.

Predictive Solubility Matrix
SolventPolarity IndexHCl Salt SolubilityFree Base SolubilityRecommended Action
Water 10.2High InsolubleUse for aqueous phase in extraction.[1]
Methanol 5.1High HighGood for transfers; avoid if anhydrous conditions required.[1]
DMSO 7.2High HighUse for biological assays or concentrated stock.[1]
DCM 3.1Insoluble (Suspension)High Must Free-Base first (See Protocol A).
Ethyl Acetate 4.4Very LowHigh Must Free-Base first (See Protocol A).
Diethyl Ether 2.8InsolubleModerate/HighUsed to precipitate the salt or extract the base.[1]

Module 2: Troubleshooting Protocols

Issue #1: "The compound won't dissolve in DCM/EtOAc for my reaction."

Cause: You are likely using the Hydrochloride salt (Standard commercial form). Solution: You must perform a "Free-Basing" extraction to convert the ionic salt into the lipophilic free amine.

Protocol A: Biphasic Free-Basing (Standard) Use this protocol to transfer N-Me-DL-Phe-OMe into organic solvents for acylation or coupling reactions.

  • Dissolution: Dissolve the N-Me-DL-Phe-OMe·HCl in the minimum volume of distilled water (approx. 5-10 mL per gram).

  • Organic Layer: Add an equal volume of DCM (Dichloromethane) or EtOAc (Ethyl Acetate).

  • Neutralization: While stirring, slowly add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) until the aqueous layer pH reaches ~9-10.

    • Note: CO₂ gas will evolve. Ensure adequate venting.[2]

  • Extraction: Transfer to a separatory funnel. Shake vigorously and separate the layers.

  • Re-extraction: Extract the aqueous layer 2x more with fresh organic solvent.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap).

    • Result: The product will likely appear as a colorless to pale yellow oil . This is normal for N-methylated amino esters.

FreeBasingWorkflow Start Start: N-Me-DL-Phe-OMe HCl Dissolve Dissolve in H2O Start->Dissolve AddOrg Add DCM or EtOAc Dissolve->AddOrg Neut Add Sat. NaHCO3 (pH 9-10) AddOrg->Neut Sep Separate Layers Neut->Sep AqLayer Aqueous Layer (Salts) Sep->AqLayer OrgLayer Organic Layer (Product) Sep->OrgLayer Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Result Result: Free Base Oil (Soluble in Organics) Dry->Result

Figure 1: Workflow for converting the HCl salt to the organic-soluble Free Base.

Issue #2: "The product is oiling out / not crystallizing."

Cause: N-methylation disrupts the hydrogen bonding network that typically stabilizes amino acid crystals. Furthermore, the DL (racemic) nature often depresses the melting point compared to pure enantiomers. Status: This is often a physical property, not an impurity.

Protocol B: Handling the "Oil"

  • Purity Check: Do not assume the oil is impure. Run a TLC (System: DCM:MeOH 95:5) or NMR . If clean, use the oil directly.

  • Solidification Attempt (If required):

    • Dissolve the oil in a minimum amount of EtOAc .

    • Add Hexane or Petroleum Ether dropwise until slightly cloudy.

    • Store at -20°C overnight.

    • Warning: If it separates into a gummy bottom layer, it is "oiling out." Decant the supernatant and dry the oil under high vacuum to remove solvent traces.

Issue #3: "I need to use the salt in a reaction without aqueous extraction."

Cause: Water-sensitive reagents (e.g., acid chlorides) prevent the use of Protocol A. Solution: In-situ Neutralization.

Protocol C: In-Situ Neutralization

  • Suspend the N-Me-DL-Phe-OMe·HCl in DCM or THF (it will not dissolve yet).

  • Add 2.0 - 2.5 equivalents of a tertiary non-nucleophilic base (e.g., DIEA/DIPEA or TEA ).

  • Stir for 10-15 minutes. The solution should clear up as the free base is liberated and the HCl is scavenged by the tertiary amine.

  • Proceed immediately with the addition of your electrophile.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to dissolve the HCl salt for a reaction? A: Yes. The HCl salt is highly soluble in DMSO. However, DMSO is difficult to remove. Ensure your downstream workup (e.g., water wash) can effectively remove DMSO, or use it only for biological assays.[1]

Q2: Why is my yield low after free-basing? A: N-methylated amines are more water-soluble than primary amines.

  • Fix: Saturate the aqueous layer with NaCl (Brine) before the extraction steps to "salt out" the organic compound. Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.

Q3: Is the DL-form different from the L-form in solubility? A: Yes. Racemates (DL) often have different lattice energies. While the solubility trends (Salt vs. Base) remain the same, the DL-free base is more likely to remain an oil at room temperature compared to the L-isomer.

Q4: I see a white precipitate when I add TEA to the DCM suspension. Is that my product? A: No. That is likely Triethylamine Hydrochloride (TEA·HCl) forming as a byproduct. Your N-Me-DL-Phe-OMe is now in the solution as the free base. You can filter off the TEA[3]·HCl or proceed with the reaction if the byproduct is inert to your reagents.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9918867, N-Methylphenylalanine. Retrieved February 4, 2026, from [Link][1]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (General reference for N-methyl amino acid properties and handling).

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl Amino Acids & Proline-Rich Sequences in SPPS

Executive Summary for Application Scientists

Diketopiperazine (DKP) formation is a notorious side reaction in Solid Phase Peptide Synthesis (SPPS), particularly when synthesizing sequences containing N-methyl amino acids , Proline , or Glycine at the C-terminus (positions 1 and 2).

The reaction is driven by the nucleophilic attack of the deprotected N-terminal amine of the second amino acid onto the C-terminal ester linkage.[1] This results in the premature cleavage of the dipeptide as a cyclic diketopiperazine, leaving a truncated hydroxyl-resin that reduces yield and complicates purification.

Why N-methyl amino acids? Unlike standard amino acids, N-methyl amino acids (and Proline) readily adopt a cis-amide bond conformation. This brings the nucleophilic N-terminus into close spatial proximity with the C-terminal ester carbonyl, drastically accelerating the cyclization rate.

Part 1: Diagnostic & Troubleshooting Guide
Q1: I am seeing a significant loss of peptide mass after the second coupling. What is happening?

Diagnosis: You are likely experiencing DKP formation.[2][3][4][5][6] This typically occurs immediately after the removal of the Fmoc group from the second amino acid. Mechanism: The free amine attacks the resin ester linkage. The dipeptide cyclizes and falls off the resin. Immediate Fix: Check your resin type.[7] If you are using Wang Resin , you must switch. The ester linkage in Wang resin is unhindered and highly susceptible to this attack.

Q2: Which resin should I use to prevent DKP?

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[8] Technical Rationale: The 2-CTC linker contains bulky trityl groups. This steric hindrance effectively "shields" the ester carbonyl from nucleophilic attack by the N-terminal amine, making cyclization geometrically unfavorable without affecting acid lability for final cleavage.

Q3: I am already using 2-CTC resin, but I still see yield loss. Is my deprotection causing issues?

Diagnosis: Yes. Standard deprotection (20% Piperidine in DMF) can promote DKP because piperidine itself is a secondary amine that can catalyze the reaction, and the basic conditions favor the nucleophilic attack. Solution: Switch to a "DKP-Suppressing" Deprotection Cocktail .

  • Protocol: Use 0.1 M HOBt in the deprotection solution (e.g., 20% Piperidine/DMF + 0.1 M HOBt). HOBt acts as an acidic additive that suppresses the premature cyclization.

  • Alternative: Use 5% Piperazine + 2% DBU in NMP . This creates a milder deprotection environment that is less conducive to DKP formation compared to high-concentration piperidine.

Q4: Are there specific sequences I should flag as "High Risk"?

Risk Profile:

  • Critical: C-term sequence is Xaa-Pro-OH or Xaa-(N-Me-AA)-OH.

  • High: Pro-Pro, (N-Me-AA)-Pro, or Gly-Pro.

  • Action: For these sequences, never use Wang resin. Always use 2-CTC and consider coupling the first two amino acids as a pre-formed dipeptide block if synthesis fails repeatedly.

Part 2: Visualizing the Problem & Solution
Mechanism of DKP Formation vs. 2-CTC Protection

The following diagram illustrates the kinetic pathway of DKP formation and how steric hindrance disrupts it.

DKP_Mechanism Resin_Wang Wang Resin (Unhindered Ester) Dipeptide Dipeptide-Resin (Fmoc Removed) Resin_Wang->Dipeptide Loading AA1 & AA2 Resin_CTC 2-CTC Resin (Sterically Hindered) Resin_CTC->Dipeptide Loading AA1 & AA2 Transition Nucleophilic Attack (N-term -> C-term Ester) Dipeptide->Transition High Risk: N-Me-AA / Proline Result_DKP DKP (Cyclic Side Product) + Truncated Resin Transition->Result_DKP Wang Resin: Fast Cyclization Result_Peptide Intact Peptide Chain (Ready for AA3) Transition->Result_Peptide 2-CTC Resin: Steric Blockade

Caption: Comparative pathway showing how 2-CTC resin sterically blocks the nucleophilic attack required for DKP formation, whereas Wang resin permits it.

Part 3: Optimized Experimental Protocols
Protocol A: Loading 2-Chlorotrityl Chloride (2-CTC) Resin

Use this protocol for the first amino acid to ensure maximum stability.

  • Preparation: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 minutes. Filter.

  • Loading Solution: Dissolve 1.0 eq of Fmoc-Amino Acid (relative to resin loading capacity) and 4.0 eq of DIPEA (Diisopropylethylamine) in dry DCM (10 mL).

    • Note: Do not use activating reagents (HATU/HBTU) for loading 2-CTC; they can cause racemization and are unnecessary.

  • Coupling: Add solution to resin.[7] Agitate for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture and agitate for an additional 20 minutes.

    • Why? The MeOH caps any remaining reactive chloride sites on the resin, preventing them from reacting with subsequent amino acids or side chains.

  • Wash: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

Protocol B: DKP-Suppressed Fmoc Deprotection

Use this for the removal of Fmoc from the 2nd amino acid in the sequence.

  • Standard Reagent: 20% Piperidine in DMF.[4][5][7]

  • Optimized Reagent (DKP-Free):

    • Composition: 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF.

    • Alternative: 5% Piperazine + 2% DBU in NMP.[4][5]

  • Procedure:

    • Short Cycles: Perform two deprotection cycles of 3 minutes each, rather than a single long block (e.g., 10-20 mins).

    • Flow Wash: Wash immediately and extensively with DMF after the second cycle to remove the base.

  • Rationale: HOBt protonates the most basic species, buffering the pH slightly and reducing the nucleophilicity of the amine without preventing Fmoc removal. Short cycles minimize the time the peptide spends in the "danger zone" (free amine + basic environment).

Part 4: Comparative Data & Decision Matrix
Table 1: Impact of Resin and Base on DKP Formation Rate

Data summarized from comparative studies on the model sequence H-Pro-D-Val-Resin.

VariableConditionDKP Formation (% per hour)Outcome
Resin Wang Resin> 50% Critical Failure
Resin 2-CTC Resin< 2% Success
Base 20% PiperidineHighRisk of DKP
Base 5% Piperazine / 2% DBULowOptimized
Base 20% Pip + 0.1M HOBtVery LowBest Practice
Workflow: Resin & Condition Selection

Decision_Tree Start Start Synthesis Planning Check_Seq Check C-Terminus (AA1-AA2) Start->Check_Seq Risk_Q Contains Pro, Gly, or N-Me-AA? Check_Seq->Risk_Q Low_Risk Low Risk Sequence (e.g., Ala-Phe) Risk_Q->Low_Risk No High_Risk High Risk Sequence (e.g., Pro-Pro, N-Me-Ala-Pro) Risk_Q->High_Risk Yes Resin_Select_Wang Wang or Rink Amide OK Standard Protocols Low_Risk->Resin_Select_Wang Resin_Select_CTC MUST USE 2-CTC Resin (Steric Protection) High_Risk->Resin_Select_CTC Deprotect_Opt Use Optimized Deprotection: 0.1M HOBt in Piperidine OR Short Cycles Resin_Select_CTC->Deprotect_Opt For AA2 Deprotection

Caption: Decision matrix for selecting resin and deprotection conditions based on sequence risk factors.

References
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][4][5][6] Journal of the American Chemical Society.

  • Mergler, M., Tanner, R., Gosteli, J., & Grogg, P. (1988). Peptide synthesis by a combination of solid-phase and solution methods I: A new very acid-labile anchor group for the solid-phase synthesis of fully protected fragments. Tetrahedron Letters.

  • Wang, J., et al. (2022).[4][9] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[9]

  • Sigma-Aldrich (Merck). (n.d.). 2-Chlorotrityl chloride resin: Technical Bulletin.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹H NMR Spectrum Analysis of N-Me-Dl-Phe-Ome HCl in DMSO-d₆

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl) in deuterated dimethyl sulfoxide (DMSO-d₆). We will explore the rationale behind experimental choices, compare DMSO-d₆ with alternative solvents, and present supporting data to ensure a comprehensive understanding of the molecule's characterization.

The Crucial Role of Solvent Selection in NMR of Amino Acid Derivatives

The choice of solvent in NMR spectroscopy is not merely about dissolution; it is a critical experimental parameter that can significantly influence the resulting spectrum. For a polar, salt-form compound like this compound, the ideal solvent must not only provide excellent solubility but also offer clear resolution of all proton signals, including the labile amine proton.

DMSO-d₆ is a highly polar aprotic solvent, making it an exceptional choice for a wide range of organic molecules, including amino acid hydrochlorides which often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃).[1] Its ability to form strong hydrogen bonds with solute protons can be both an advantage and a consideration in spectral interpretation.[2]

¹H NMR Spectrum of this compound in DMSO-d₆: A Detailed Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to exhibit distinct signals corresponding to each proton in the molecule. Our analysis is based on established chemical shift principles and comparison with the closely related analogue, L-phenylalanine methyl ester hydrochloride.[3]

Below is a summary of the predicted ¹H NMR data for this compound in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH₂⁺~9.0 - 9.5Broad Singlet-2H
Phenyl (Ar-H)~7.30 - 7.45Multiplet-5H
α-CH~4.3 - 4.5Doublet of Doublets (dd)~8.0, 6.01H
O-CH₃ (ester)~3.70Singlet-3H
β-CH₂~3.10 - 3.30Multiplet~14.0, 6.0 (geminal and vicinal)2H
N-CH₃~2.60Singlet-3H
Justification of Peak Assignments:
  • NH₂⁺ (Amine Protons): As a hydrochloride salt, the amine group is protonated. In DMSO-d₆, these labile protons are expected to appear as a broad singlet significantly downfield (around 9.0-9.5 ppm) due to hydrogen bonding with the sulfoxide group of the solvent and the deshielding effect of the positive charge.[2] The broadness arises from quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

  • Phenyl Protons (Ar-H): The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.30 and 7.45 ppm, as a complex multiplet.

  • α-CH Proton: This proton is adjacent to three distinct groups: the phenyl-bearing β-carbon, the ester carbonyl group, and the protonated N-methylamino group. This environment leads to a predicted chemical shift around 4.3-4.5 ppm. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons of the β-methylene group.

  • O-CH₃ (Ester Methyl Protons): The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons, thus they will appear as a sharp singlet at approximately 3.70 ppm.

  • β-CH₂ Protons: These two protons are diastereotopic due to the adjacent chiral center (α-carbon). They will be magnetically inequivalent and will appear as a multiplet between 3.10 and 3.30 ppm. They will exhibit both geminal coupling to each other and vicinal coupling to the α-CH proton.

  • N-CH₃ (N-Methyl Protons): The three protons of the N-methyl group will appear as a singlet around 2.60 ppm. The electron-withdrawing effect of the adjacent protonated nitrogen atom causes this downfield shift compared to a typical N-methyl group on a neutral amine.

Visualizing the Molecule and its NMR Spectrum

To better understand the relationship between the molecular structure and the predicted ¹H NMR spectrum, the following diagrams are provided.

G cluster_0 This compound cluster_1 Predicted ¹H NMR Spectrum in DMSO-d₆ mol a NH₂⁺ ~9.2 ppm (br s, 2H) b Ar-H ~7.38 ppm (m, 5H) c α-CH ~4.4 ppm (dd, 1H) d O-CH₃ ~3.70 ppm (s, 3H) e β-CH₂ ~3.2 ppm (m, 2H) f N-CH₃ ~2.60 ppm (s, 3H) g DMSO-d₆ ~2.50 ppm h TMS 0 ppm

Caption: Molecular structure and predicted ¹H NMR signals for this compound.

Comparative Analysis of NMR Solvents

The choice of solvent is a critical decision in NMR analysis. Here, we compare the performance of DMSO-d₆ with other common deuterated solvents for the analysis of this compound.

Solvent Advantages Disadvantages Recommendation for this compound
DMSO-d₆ - Excellent solubility for polar compounds and salts.[1]- Reduces the exchange rate of labile protons (e.g., NH₂⁺), allowing for their observation.[4]- High boiling point, reducing evaporation.- Strong residual solvent peak at ~2.50 ppm can overlap with analyte signals.[5]- Hygroscopic, leading to a water peak around 3.3 ppm.Highly Recommended. The best choice for comprehensive structural analysis, including the crucial amine protons.
Deuterium Oxide (D₂O) - Excellent solvent for hydrochloride salts.- No interfering solvent signals in the proton spectrum (except for residual HDO).- Rapidly exchanges with labile protons (NH₂⁺), causing their signals to disappear.[1]- The chemical shift of the residual HDO peak is variable.Recommended for specific purposes. Useful for confirming the presence of exchangeable protons by comparing spectra with and without D₂O.
Chloroform-d (CDCl₃) - Good resolution for many organic compounds.- Easy to remove by evaporation.- Poor solubility for most amino acid hydrochloride salts.[1]Not Recommended. The low polarity of CDCl₃ makes it unsuitable for dissolving this compound.

Orthogonal Analytical Techniques for Comprehensive Characterization

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound should employ orthogonal analytical techniques to confirm purity and identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the chemical purity of the compound. A reversed-phase method can separate the target molecule from any non-polar or polar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight confirmation and can help identify impurities by their mass-to-charge ratio.[6][7]

  • Chiral HPLC: Since the starting material is a DL-racemic mixture, chiral HPLC is necessary to separate and quantify the D- and L-enantiomers.[8] This is particularly important in drug development, where enantiomers can have different pharmacological activities.

workflow cluster_characterization Comprehensive Characterization Workflow NMR ¹H NMR in DMSO-d₆ (Structure Elucidation) HPLC RP-HPLC (Chemical Purity) NMR->HPLC LCMS LC-MS (Identity & Impurity ID) HPLC->LCMS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) LCMS->Chiral_HPLC

Caption: A typical workflow for the comprehensive characterization of this compound.

Experimental Protocol: ¹H NMR of this compound in DMSO-d₆

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ (≥99.9% deuteration) to the vial.

  • Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity. For DMSO-d₆, pay close attention to the Z1 and Z2 shims.

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.

  • Integrate all the peaks in the spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Conclusion

The ¹H NMR analysis of this compound in DMSO-d₆ provides a wealth of structural information. DMSO-d₆ is the solvent of choice due to its excellent dissolving power for this polar hydrochloride salt and its ability to slow the exchange of labile amine protons, allowing for their detection. By carefully analyzing the chemical shifts, coupling patterns, and integration of the resulting spectrum, a confident structural assignment can be made. For a complete characterization, it is imperative to complement the NMR data with orthogonal techniques such as HPLC for purity assessment and chiral HPLC for enantiomeric separation. This multi-faceted analytical approach ensures the identity, purity, and stereochemistry of this compound are unambiguously determined, a critical requirement in the rigorous landscape of drug development.

References

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Tharakan, S. A. (2017). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent? ResearchGate. Available at: [Link]

  • Chem-Impex International. (n.d.). N-Methyl-DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of. Retrieved from [Link]

  • Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). “One-Pot” Methylation of N -Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N -Methyl Dipeptides. Retrieved from [Link]

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

  • University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Retrieved from [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2 (0.5 mM) in 2.5 vol% D2O/DMSO-d6 in the absence. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (in DMSO d6) of the Schiff base; HPhe obtained with. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Enantioselective Separation of N-methyl Phenylalanine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is a critical analytical challenge. This is particularly true for chiral amino acid derivatives like N-methyl phenylalanine, where the stereochemistry can profoundly influence pharmacological activity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of N-methyl phenylalanine, grounded in experimental data and mechanistic insights. We will explore the nuances of chiral stationary phase (CSP) selection, mobile phase optimization, and the underlying principles of chiral recognition that govern a successful separation.

The Critical Choice: Selecting the Right Chiral Stationary Phase

The heart of any chiral separation is the chiral stationary phase (CSP). The choice of CSP dictates the potential for enantiomeric recognition and, ultimately, the success of the separation. For amino acid derivatives, macrocyclic glycopeptide-based CSPs have proven to be exceptionally versatile and effective.[1][2]

Macrocyclic Glycopeptide CSPs: A Class Apart

Macrocyclic glycopeptides, such as teicoplanin and ristocetin, are complex molecules with multiple stereogenic centers and functional groups, creating a rich environment for chiral interactions.[1][2][3] These CSPs, commercially available under trade names like Chirobiotic™, offer a multi-modal separation capability, functioning effectively in reversed-phase, normal-phase, and polar organic modes.[3]

A key advantage of macrocyclic glycopeptide CSPs is their ability to separate underivatized amino acids, eliminating the need for derivatization steps that can introduce variability and potential for racemization.[2][4] The chiral recognition mechanism is a sophisticated interplay of:

  • Ionic Interactions: The presence of ionizable groups on both the analyte and the CSP allows for strong electrostatic interactions.[3][4]

  • Hydrogen Bonding: Amide and hydroxyl groups on the CSP can form hydrogen bonds with the analyte.

  • Hydrophobic Interactions: The peptide backbone and aromatic moieties of the CSP provide sites for hydrophobic interactions with the phenyl group of N-methyl phenylalanine.

  • Steric Interactions: The three-dimensional structure of the CSP creates chiral cavities and grooves that sterically hinder one enantiomer more than the other.

Among the macrocyclic glycopeptide CSPs, those based on teicoplanin have demonstrated exceptional performance for the separation of amino acids.[5][6][7] The teicoplanin aglycone, which lacks the carbohydrate moieties, can offer enhanced selectivity for certain amino acids.[7][8]

Comparison of Chiral Stationary Phases for Phenylalanine Enantiomer Separation

While specific data for N-methyl phenylalanine is less abundant in publicly available literature, the separation of the parent compound, phenylalanine, provides a strong predictive framework. The addition of the N-methyl group will influence the analyte's interaction with the CSP, primarily by altering its basicity and steric profile.

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase ModeReported Resolution (Rs) for PhenylalanineKey Considerations
Chirobiotic T TeicoplaninReversed-Phase1.59[5][9]Excellent for a broad range of amino acids; versatile in multiple mobile phase modes.[3][10]
Chirobiotic TAG Teicoplanin AglyconeReversed-PhaseEnhanced selectivity for some amino acids compared to Chirobiotic T.[7][8]May offer improved resolution for N-methyl phenylalanine due to altered steric interactions.
Ristocetin-based CSP Ristocetin AReversed-Phase2.75[5][9]Another effective macrocyclic glycopeptide with a different selectivity profile.
Cyclodextrin-based CSPs β-cyclodextrin derivativesNormal-Phase / Reversed-PhaseVariableChiral recognition is based on inclusion complexation within the cyclodextrin cavity.
Cyclofructan-based CSPs Derivatized Cyclofructan 6Normal-PhaseVariableA newer class of CSPs showing promise for chiral separations.[9]

Based on the available data, a teicoplanin-based CSP, such as Chirobiotic T , represents the most promising starting point for developing a robust method for the enantioseparation of N-methyl phenylalanine.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the HPLC separation of N-methyl-DL-phenylalanine enantiomers using a teicoplanin-based chiral stationary phase.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Column: Chirobiotic T, 250 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • N-methyl-DL-phenylalanine standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Sample Preparation: Prepare a stock solution of N-methyl-DL-phenylalanine at 1 mg/mL in the mobile phase. Dilute as necessary to an appropriate concentration for UV detection (e.g., 10-50 µg/mL).

Chromatographic Conditions
ParameterConditionRationale
Column Chirobiotic T, 250 x 4.6 mm, 5 µmProven efficacy for amino acid enantioseparation.[4][10][11]
Mobile Phase Methanol/Water/Formic Acid (70:30:0.02, v/v/v)A common reversed-phase condition for Chirobiotic T, offering a balance of retention and selectivity. Formic acid aids in peak shape and ionization for potential MS detection.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lower flow rates may improve resolution but increase analysis time.[12]
Column Temperature 25 °CTemperature can influence selectivity; maintaining a constant temperature is crucial for reproducibility.[12]
Detection UV at 210 nmPhenylalanine and its derivatives have a UV absorbance maximum in this region.[5][6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase (Methanol/Water/Formic Acid) p2 Prepare N-methyl-DL-phenylalanine Standard Solution h1 Equilibrate Chirobiotic T column with mobile phase p2->h1 System Readiness h2 Inject Standard Solution h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection at 210 nm h3->h4 d1 Integrate Chromatographic Peaks h4->d1 Chromatogram d2 Calculate Resolution (Rs) d1->d2 d3 Assess Enantiomeric Purity d2->d3

Caption: Workflow for the HPLC enantioseparation of N-methyl phenylalanine.

Optimization Strategy

Should the initial conditions not provide baseline separation (Rs ≥ 1.5), a systematic optimization should be undertaken:

  • Vary the Organic Modifier Concentration: Adjust the methanol percentage in the mobile phase. For neutral amino acids on Chirobiotic T, increasing the organic modifier concentration can sometimes improve resolution.[10]

  • Change the Organic Modifier: Substitute methanol with acetonitrile. Acetonitrile can offer a different selectivity due to its different solvent properties.

  • Adjust the Mobile Phase pH: The ionization state of both the analyte and the CSP is critical. Varying the concentration of formic acid or using a different buffer (e.g., ammonium acetate) can significantly impact the separation.

  • Modify the Column Temperature: Decreasing the temperature generally enhances chiral selectivity, although it may lead to broader peaks and longer retention times.[12]

Understanding the Mechanism of Chiral Recognition

A deep understanding of the forces driving the separation is paramount for robust method development and troubleshooting. The "three-point interaction model" is a fundamental concept in chiral recognition, positing that a minimum of three simultaneous interactions between the chiral selector and one enantiomer are necessary for differentiation.[13]

G cluster_enantiomers N-methyl Phenylalanine Enantiomers cluster_interactions Differential Interactions CSP Chirobiotic T (Teicoplanin CSP) - Multiple Chiral Centers - Functional Groups: - Carboxyl (anionic) - Amine (cationic) - Hydroxyl (H-bonding) - Aromatic rings (π-π) - Peptide backbone (H-bonding) - Hydrophobic Pockets I1 Stronger 3-Point Interaction (e.g., Ionic, H-bond, Hydrophobic) => Longer Retention Time CSP->I1 I2 Weaker/Fewer Interactions => Shorter Retention Time CSP->I2 E1 Enantiomer 1 (e.g., L) - Carboxyl (-COO⁻) - N-methyl amine (-NHCH₃⁺) - Phenyl group - Chiral Center E1->I1 E2 Enantiomer 2 (e.g., D) - Carboxyl (-COO⁻) - N-methyl amine (-NHCH₃⁺) - Phenyl group - Chiral Center E2->I2

Caption: The principle of differential interaction leading to chiral separation.

In the case of N-methyl phenylalanine and a teicoplanin-based CSP, the likely interaction points are:

  • Ionic anchoring: A strong ionic bond between the protonated N-methyl amine of the analyte and a deprotonated carboxyl group on the CSP, or vice-versa.

  • Hydrogen bonding: Interaction between the analyte's carboxyl group and amide or hydroxyl groups on the CSP.

  • Hydrophobic interaction: The phenyl ring of the analyte fitting into a hydrophobic pocket of the CSP.

The specific spatial arrangement of these functional groups on one enantiomer allows for a more stable, "three-point" interaction with the CSP, leading to a longer retention time and, thus, separation from the other enantiomer which can only form weaker, two-point interactions. The N-methyl group, compared to the primary amine in phenylalanine, will alter the pKa of the nitrogen and introduce additional steric bulk, which can either enhance or diminish the chiral recognition depending on the specific CSP.

Conclusion

The enantioselective separation of N-methyl phenylalanine by HPLC is a readily achievable but nuanced task. Success hinges on the rational selection of a chiral stationary phase, with teicoplanin-based CSPs offering a robust and versatile platform. A systematic approach to method development, starting with a well-chosen set of initial conditions and followed by logical optimization of the mobile phase composition and temperature, will lead to a reliable and reproducible separation. By understanding the fundamental principles of chiral recognition, scientists can not only develop effective methods but also troubleshoot and adapt them for a wide range of chiral molecules.

References

  • Lomenová, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3314-3323. [Link]

  • Chen, S. H., & Wu, H. L. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Chirality, 16(5), 329-338. [Link]

  • Lomenová, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]

  • Hroboňová, K., & Lomenová, A. (2017). Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. Česká a Slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 66(4), 173-178. [Link]

  • Tsesarskaia, M., et al. (2008). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 22(6), 667-674. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. [Link]

  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Pinto, S. M., et al. (2021). Recognition and Sensing of Chiral Organic Molecules by Chiral Porphyrinoids: A Review. Molecules, 26(15), 4683. [Link]

  • Berkecz, R., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3343. [Link]

  • Manoranjan, N., et al. (2025). A Chiral COFs Membrane for Enantioselective Amino Acid Separation. ResearchGate. [Link]

  • Bhushan, R., & Kumar, V. (2010). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. Amino acids, 38(1), 1-34. [Link]

  • Péter, A., et al. (2004). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of chromatography. A, 1031(1-2), 159-170. [Link]

  • Berthod, A., et al. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-based LC Stationary Phases. Analytical Chemistry, 72(8), 1767-1780. [Link]

  • Berthod, A. (2006). Chiral recognition mechanisms. Analytical chemistry, 78(7), 209A-215A. [Link]

  • Tsesarskaia, M., et al. (2008). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]

  • Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

Sources

Precision Characterization Guide: N-Me-DL-Phe-OMe HCl Melting Point Standards

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the synthesis of peptidomimetics and N-methylated amino acid derivatives, N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride (N-Me-DL-Phe-OMe HCl) serves as a critical intermediate. Its purity directly influences the yield and stereochemical integrity of downstream coupling reactions.

The definitive melting point (MP) standard for pure this compound is 139°C – 143°C .

Crucial Analytical Insight: A common error in characterization is confusing this compound with its non-methylated precursor (DL-Phe-OMe HCl), which melts significantly higher (~160°C). Therefore, melting point depression is not merely a physical property here; it is the primary confirmation of successful N-methylation .

Part 2: Comparative Technical Specifications

The following data consolidates the thermal properties of the target compound against its direct precursors and isomeric analogues. This comparison allows researchers to rapidly identify synthesis failures (incomplete methylation) or stereochemical discrepancies.

Table 1: Thermal Property Comparison Matrix
CompoundCAS NumberMelting Point Standard (°C)Molecular WeightRole in Analysis
This compound 16975-45-4 139 – 143 229.71 Target Product
DL-Phe-OMe HCl5619-07-8158 – 162215.68Non-methylated Precursor (Impurity A)
L-Phe-OMe HCl7524-50-7158 – 162215.68Enantiopure Analog (Reference)
N-Me-DL-Phe-OMe (Free Base)N/A< 25 (Oil/Low Solid)193.24Hydrolysis/Desalting Impurity
Mechanistic Insight: Why the Melting Point Drops

The ~20°C drop in melting point between the precursor (DL-Phe-OMe HCl) and the product (this compound) is driven by lattice disruption .

  • Steric Bulk: The introduction of the N-methyl group creates steric hindrance that prevents the tight packing observed in the non-methylated crystal lattice.

  • Hydrogen Bonding: The N-methyl group replaces a hydrogen atom on the amine, removing a critical hydrogen bond donor. This reduces the lattice energy, resulting in a lower melting point.

Part 3: Experimental Protocol for Validation

To ensure data integrity, the melting point must be determined using a self-validating protocol that accounts for the hygroscopic nature of hydrochloride salts.

Protocol A: Sample Preparation (Crucial Step)

HCl salts of amino esters are hygroscopic. Moisture acts as a cryoscopic impurity, artificially depressing the MP.

  • Desiccation: Dry the sample in a vacuum desiccator over

    
     or silica gel for at least 4 hours at room temperature.
    
  • Grinding: Lightly crush the crystals to a fine powder to ensure uniform heat transfer. Do not over-grind if using a heated stage, as static can cause jumping.

Protocol B: Determination Method

Recommended: Capillary Method (optimised for decomposition detection).

  • Ramp Rate:

    • Fast Ramp (

      
      ) to 
      
      
      
      .
    • Slow Ramp (

      
      ) from 
      
      
      
      to melt.
  • Observation:

    • Onset: The first visible liquid meniscus (Standard:

      
      ).
      
    • Clear Point: Complete liquefaction (Standard:

      
      ).
      
    • Decomposition: If the sample turns brown/black before melting, residual solvent or free acid is likely present.

Part 4: Decision Logic & Workflow Visualization

The following diagram outlines the logical decision tree for validating the product based on thermal analysis.

PurityAnalysis Start Start: Measure MP of This compound RangeCheck Check MP Range Start->RangeCheck Pass PASS: 139-143°C High Purity RangeCheck->Pass In Range HighMP FAIL: > 145°C Incomplete Methylation RangeCheck->HighMP Too High LowMP FAIL: < 135°C Impurity/Solvent RangeCheck->LowMP Too Low ReReact Action: Reprocess (Methylation) HighMP->ReReact Contains Precursor Recrystallize Action: Recrystallize (MeOH/Ether) LowMP->Recrystallize Chemical Impurity Dry Action: Vacuum Dry (Remove Solvent) LowMP->Dry Wet Sample Recrystallize->Start Dry->Start

Figure 1: Quality Control Decision Tree for N-Methyl-DL-Phenylalanine Methyl Ester HCl.

Part 5: References & Authority

The standards defined in this guide are derived from verified chemical catalogs and property databases.

  • Chem-Impex International. "N-Methyl-DL-phenylalanine methyl ester hydrochloride Product Specifications." Catalog No. 03467. Accessed October 2023.

  • ChemicalBook. "DL-Phenylalanine methyl ester hydrochloride (CAS 5619-07-8) Properties." ChemicalBook Database.[1] Accessed October 2023.

  • Fisher Scientific. "DL-Phenylalanine methyl ester hydrochloride, 98%." Thermo Scientific Chemicals. Accessed October 2023.

  • Sigma-Aldrich. "L-Phenylalanine methyl ester hydrochloride (CAS 7524-50-7)."[1] Merck KGaA. Accessed October 2023.

Sources

Comparison Guide: TLC Conditions for N-Methyl Amino Acids vs. Standard Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl amino acids are critical building blocks in modern peptide therapeutics, offering enhanced proteolytic stability and membrane permeability compared to their standard


-amino acid counterparts.[1] However, their physicochemical properties—specifically the secondary amine structure—render standard Thin Layer Chromatography (TLC) protocols unreliable.[1]

This guide provides an authoritative comparison of TLC conditions, contrasting the behavior of N-methyl amino acids with standard primary amines. It introduces a validated "Dual-Visualization" workflow to prevent false negatives common in N-methyl synthesis monitoring.

Part 1: The Physicochemical Challenge

The core difference lies in the amine classification. Standard amino acids are primary amines (


), whereas N-methyl amino acids are secondary amines  (

).[1]
FeatureStandard

-Amino Acid
N-Methyl Amino AcidTLC Implication
Amine Type Primary (

)
Secondary (

)
Drastically alters staining chemistry.
H-Bonding Donor & AcceptorAcceptor only (at N)Reduced polarity; higher

in polar systems.[1]
Basicity ModerateSlightly HigherIncreased tendency to "streak" on silica.
Ninhydrin Ruhemann's PurpleYellow/Orange/BrownCritical: Standard purple visualization fails.

Part 2: Mobile Phase Selection (Solvent Systems)

The choice of mobile phase depends on whether the amino acid is free (zwitterionic) or protected (lipophilic).

System A: Free Amino Acids (Polar)

Best for: Checking purity of starting materials or hydrolysis products.

Standard: BAW (n-Butanol : Acetic Acid : Water)

  • Ratio: 4:1:1 or 3:1:1 (v/v/v)[1]

  • Mechanism: Water solubilizes the zwitterion; Butanol moderates polarity; Acetic Acid protonates the amine (

    
    ), preventing interaction with acidic silanol groups on the plate which causes streaking.
    

Comparison of Migration (


 Trends): 
In the BAW system on Silica Gel 60 

:
  • Standard Amino Acids: Lower

    
     (More polar due to H-bond donation).
    
  • N-Methyl Amino Acids: Slightly Higher

    
     (Reduced polarity).
    
    • Example: N-Me-Leu will typically migrate higher than Leu.

System B: Protected Amino Acids (Lipophilic)

Best for: Monitoring N-methylation reactions (e.g., Fmoc-N-Me-X-OH).[1]

Standard: CMA (Chloroform : Methanol : Acetic Acid) [1]

  • Ratio: 90:8:2 or 95:5:3 (v/v/v)[1]

  • Why it works: N-methylated protected amino acids are significantly more soluble in organic solvents. The acetic acid remains essential to sharpen the spots.

Decision Logic for Solvent Selection

SolventSelection Start Start: Sample Type Type Is the Amino Acid Protected? Start->Type Protected Yes (e.g., Fmoc, Boc) Type->Protected Lipophilic Free No (Free Zwitterion) Type->Free Polar Solvent1 System: CMA (CHCl3 : MeOH : AcOH) Ratio: 90:8:2 Protected->Solvent1 Solvent2 System: BAW (n-BuOH : AcOH : H2O) Ratio: 4:1:1 Free->Solvent2

Figure 1: Decision tree for selecting the appropriate mobile phase based on amino acid protection status.

Part 3: Visualization Techniques (The Critical Differentiator)

This is the most common failure point. Researchers expecting a purple spot will conclude their N-methylation reaction failed when it actually succeeded.

Ninhydrin Stain (The "Traffic Light" Indicator)

Ninhydrin reacts with primary amines to form Ruhemann’s Purple (


 nm).[1] However, with secondary amines (N-methyls), it cannot form the final conjugated system, resulting in an Enamine derivative  which is yellow or orange.[1]
Compound TypeColor with NinhydrinInterpretation
Standard AA (e.g., Leu, Val) Purple / Blue Primary Amine present.[1][2]
N-Methyl AA (e.g., N-Me-Leu) Yellow / Orange Secondary Amine confirmed.[1]
Proline Yellow Naturally a secondary amine (Control).
Chloranil Test (The Specific Secondary Amine Validator)

While Ninhydrin is good, the Chloranil test is superior for specifically confirming the presence of secondary amines, especially when the yellow ninhydrin spot is faint.

  • Reagent: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.[3]

  • Result: Secondary amines (N-methyls) turn Blue ; Primary amines turn Red/Brown or are silent depending on conditions.

Ceric Ammonium Molybdate (CAM)[1][6]
  • Use: Universal stain.[2]

  • Result: Both species stain dark blue/black on a white background. Good for checking total mass balance but does not differentiate amine types.

Visualization Logic Flow

VisualizationLogic Step1 Step 1: Stain with Ninhydrin & Heat (100°C) Result Observe Color Step1->Result Purple Purple/Blue Spot Result->Purple Yellow Yellow/Orange Spot Result->Yellow Concl1 Primary Amine (Standard AA) Purple->Concl1 Concl2 Secondary Amine (N-Methyl AA or Proline) Yellow->Concl2 Step2 Step 2: Validation Perform Chloranil Test Concl2->Step2 Verify Blue Turns Blue Step2->Blue Concl3 Confirmed N-Methyl Blue->Concl3

Figure 2: Visualization workflow. Note that N-methyl amino acids follow the "Yellow" path, similar to Proline.[1]

Part 4: Validated Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Stain: 0.3g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

Step-by-Step Workflow
  • Chamber Saturation: Pour solvent into the chamber 30 minutes prior to use. Add a filter paper wick to ensure vapor saturation (prevents "smiling" solvent fronts).

  • Spotting:

    • Lane 1: Standard Amino Acid (Reference).[1]

    • Lane 2: Co-spot (Standard + N-Methyl product).

    • Lane 3: N-Methyl Amino Acid (Product).

    • Note: Keep spots small (<2mm) to minimize streaking.[1]

  • Development: Run until the solvent front is 1cm from the top.

  • Drying: Dry the plate completely with a warm air blower. Crucial: Residual acetic acid/butanol interferes with the staining reaction.

  • Staining: Dip or spray with Ninhydrin.[4][5]

  • Heating: Heat at 100-110°C on a hotplate.

    • Observation: Watch Lane 1 turn purple first. Lane 3 will slowly develop a yellow/orange color. Do not overheat, or the background will darken, obscuring the yellow N-methyl spot.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Streaking / Cometing Amine interaction with silica.[5]Increase Acetic Acid concentration in mobile phase (e.g., to 4:2:1).[1]
No Spot Visible (N-Me) Concentration too low or stain failed.[1]N-methyls react slower with Ninhydrin. Spot more concentrated sample (2x) or use Iodine Chamber first (reversible) to locate spot, then stain.[1]
Dark Background Overheating or old stain.[2]Stop heating as soon as the reference spot (Lane 1) appears. Use fresh stain.
Spots Overlap Similar Polarity.Use the Co-spot (Lane 2). If the spot is an "8" shape or elongated, separation exists.[1] If perfectly round, change solvent to CMA.[1]

References

  • Bhardwaj, V. et al. (2017).[1] Amino Acid (Leucine) Chromatography: A Study of Branched-Chain Aminoaciduria in Type 2 Diabetes. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Reach Devices. (n.d.). TLC Stains: Ninhydrin and Specialized Reagents. Detailed chemistry of Ninhydrin and Iodine stains. Available at: [Link][1]

  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Protocol for BAW solvent systems. Available at: [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Comprehensive list of stain recipes including CAM and Ninhydrin.[6] Available at: [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Ester and Amine Groups in N-Methyl-DL-Phenylalanine Methyl Ester (N-Me-Dl-Phe-Ome)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and peptide chemistry, the precise characterization of synthesized molecules is paramount. N-Methyl-DL-Phenylalanine methyl ester (N-Me-Dl-Phe-Ome) is a modified amino acid derivative featuring two critical functional groups: a secondary amine and a methyl ester. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique to confirm the presence and integrity of these groups. This guide provides an in-depth analysis of the characteristic IR absorption peaks for N-Me-Dl-Phe-Ome, comparing them with related structures and grounding the interpretation in the principles of vibrational spectroscopy.

The Foundational Role of IR Spectroscopy in Molecular Characterization

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds are not static; they vibrate at specific frequencies corresponding to the energy of IR radiation. When the frequency of the radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the IR spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity, and its shape are all diagnostic of the type of bond and its chemical environment. For a molecule like N-Me-Dl-Phe-Ome, this allows us to confirm its successful synthesis by identifying the "fingerprint" absorptions of its constituent ester and secondary amine groups.

Deciphering the Ester Signature in N-Me-Dl-Phe-Ome

The methyl ester group (-COOCH₃) in N-Me-Dl-Phe-Ome provides two highly characteristic and intense sets of peaks, making it a prominent feature in the spectrum.

The Carbonyl (C=O) Stretch: A Strong, Unmistakable Peak

The most conspicuous peak in the spectrum of an ester is its carbonyl (C=O) stretching vibration. This absorption is typically one of the strongest in the entire spectrum due to the large change in dipole moment during the vibration.

  • Expected Position: For a saturated, aliphatic ester like the methyl ester in N-Me-Dl-Phe-Ome, this peak is expected in the 1750-1735 cm⁻¹ region.[1][2][3] This is a slightly higher frequency compared to ketones (1720-1700 cm⁻¹) or amides (1690-1630 cm⁻¹).[4][5]

  • Causality Behind the Frequency: The electronegativity of the non-carbonyl oxygen atom attached to the carbonyl carbon pulls electron density away from the carbon, which in turn strengthens and stiffens the C=O double bond. This increased bond strength requires more energy to stretch, shifting the absorption to a higher wavenumber compared to ketones.[4][6]

The C-O Stretches: The Ester's "Rule of Three"

A defining characteristic of esters is the presence of two distinct C-O single bond stretching vibrations, which, combined with the C=O stretch, create a memorable pattern of three intense peaks.[7]

  • Expected Position: These peaks are found in the fingerprint region, typically between 1300-1000 cm⁻¹ .[7] Specifically, one peak arises from the C(=O)-O stretch and the other from the O-CH₃ stretch. They often appear as two strong absorptions around ~1200 cm⁻¹ and ~1100 cm⁻¹ .[7] For a simple ester like ethyl acetate, a characteristic sharp peak is noted at 1210 cm⁻¹.[8]

The presence of a strong peak at ~1740 cm⁻¹ alongside two strong peaks in the 1300-1000 cm⁻¹ range is a robust confirmation of the ester functional group.

Identifying the Secondary Amine Group

N-Me-Dl-Phe-Ome contains a secondary amine, where the nitrogen atom is bonded to the alpha-carbon of the phenylalanine backbone and a methyl group. This structure gives rise to several diagnostic peaks.

The N-H Stretch: A Clear Marker for Secondary Amines

The stretching vibration of the nitrogen-hydrogen bond is a key diagnostic tool.

  • Expected Position: Secondary amines (R₂NH) exhibit a single, moderate-to-weak peak in the 3500-3300 cm⁻¹ region.[9][10][11]

  • Comparative Insight: This is a crucial point of comparison. Primary amines (RNH₂) show two peaks in this region (one for symmetric and one for asymmetric stretching), while tertiary amines (R₃N) show no peaks here at all.[2][10][11] Therefore, observing a single N-H peak is strong evidence for the N-methylated, secondary amine structure of the target molecule and rules out the primary amine precursor (DL-Phenylalanine methyl ester) or an over-methylated tertiary amine product. The N-H peak is also typically sharper than the very broad "tongue-like" O-H peaks from alcohols or carboxylic acids.[1]

The N-H Bend and C-N Stretch

While the N-H stretch is the most reliable indicator, other vibrations support the identification.

  • N-H Bend (Scissoring): A weak and sometimes absent bending vibration can appear in the 1650-1500 cm⁻¹ region.[9][12] Its low intensity can make it difficult to assign definitively, especially in a complex molecule.

  • C-N Stretch: The stretching of the carbon-nitrogen bond in aliphatic amines results in a medium-to-weak absorption in the 1250-1020 cm⁻¹ range.[11][13][14] This peak falls within the congested fingerprint region and can overlap with the strong C-O ester stretches, making it less useful as a primary diagnostic tool but still a component of the overall molecular fingerprint.

Integrated Spectral Analysis: A Summary for N-Me-Dl-Phe-Ome

To confirm the identity of N-Me-Dl-Phe-Ome, a researcher should look for the simultaneous presence of all the key peaks discussed. The absence of any of these, or the appearance of unexpected peaks (like a broad O-H from a carboxylic acid precursor), would indicate an incomplete reaction or the presence of impurities.

Data Summary Table: Expected IR Peaks
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Appearance
Ester C=O Stretch1750 - 1735Strong, Sharp
C-O Stretch (Asymmetric)~1250 - 1150Strong, Sharp
C-O Stretch (Symmetric)~1100 - 1000Strong, Sharp
Secondary Amine N-H Stretch3500 - 3300Medium to Weak, Sharp (Single Peak)
N-H Bend1650 - 1500Weak to Variable
C-N Stretch1250 - 1020Medium to Weak
Aromatic Ring Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Bends1600 - 1450Medium (often multiple sharp peaks)
Aliphatic Backbone Aliphatic C-H Stretch3000 - 2850Medium to Strong
Visualizing Key Functional Groups and Their Vibrations

The following diagram illustrates the structure of N-Me-Dl-Phe-Ome and highlights the bonds responsible for the key IR absorptions.

Caption: Key vibrating bonds in N-Me-Dl-Phe-Ome and their typical IR frequencies.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol describes a standard method for obtaining an IR spectrum of a pure compound like N-Me-Dl-Phe-Ome using a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common in research laboratories.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Accessory Cleaning: Meticulously clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This critical step measures the spectrum of the ambient environment and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the N-Me-Dl-Phe-Ome sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.

  • Pressure Application: If using a solid sample, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality signal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, perform a Fourier transform, and display the final absorbance or transmittance spectrum.

  • Post-Scan Cleaning: Thoroughly clean the ATR crystal and press to prevent cross-contamination before the next measurement.

Experimental Workflow Diagram

G cluster_workflow ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal B 2. Collect Background Spectrum (Air) A->B C 3. Apply Sample to Crystal B->C D 4. Collect Sample Spectrum C->D E 5. Software Processing (Background Subtraction) D->E F 6. Final IR Spectrum Analysis E->F

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR-FTIR instrument.

References

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines.
  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Reddit. (2022).
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Reddit. (2023). IR spectra help.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Henry Rzepa's Blog. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?.
  • WebSpectra. Table of IR Absorptions.
  • Michigan St
  • University of Warsaw. Carbonyl compounds - IR - spectroscopy.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • University of Calgary. IR Spectroscopy Tutorial: Esters.

Sources

Safety Operating Guide

Professional Disposal Protocol: N-Me-Dl-Phe-Ome HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Safety Profile

Immediate Action Summary: N-Methyl-DL-phenylalanine methyl ester hydrochloride (N-Me-Dl-Phe-Ome HCl) is a specialized amino acid derivative. While often classified as non-hazardous or a mild irritant under GHS criteria in its pure form, it must be treated as regulated chemical waste . It is strictly prohibited to dispose of this compound via municipal drainage (sink) or regular trash.

The preferred disposal method is high-temperature incineration with off-gas scrubbing.

Chemical Identity & Hazard Analysis

Understanding the chemical nature of the waste is the first step in compliant disposal. This compound is a hydrochloride salt, implying potential acidity in solution and the release of corrosive fumes upon thermal decomposition.

PropertySpecification
Chemical Name N-Methyl-DL-phenylalanine methyl ester hydrochloride
CAS Number 16975-45-4
Molecular Formula C₁₁H₁₅NO₂ · HCl
Physical State White to off-white crystalline powder
Solubility Soluble in water (Hygroscopic)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Decomposition Releases Hydrogen Chloride (HCl), Nitrogen Oxides (NOx)
Incompatibilities Strong Oxidizing Agents, Strong Bases
Part 2: Pre-Disposal Stabilization & Logic

The "Generator Knowledge" Principle: As the waste generator, you are responsible for characterizing the waste stream. This compound presents two distinct waste profiles depending on its state (Solid vs. Solution).

Critical Pre-Disposal Checks:

  • Hygroscopic Management: If the container has been left open, the powder may have absorbed moisture and clumped. This does not change the disposal path but requires checking for container integrity (corrosion of metal lids).

  • Hydrolysis Potential: In aqueous solution, the methyl ester can hydrolyze to the free acid and methanol over time, potentially altering the flammability profile of the waste mixture.

  • Acidity Check: As an HCl salt, aqueous solutions may be acidic. Check pH; if pH < 2, it is classified as D002 (Corrosive Waste) under RCRA (USA) or equivalent local regulations.

Part 3: Step-by-Step Disposal Workflows
Workflow A: Disposal of Pure Solid Substance

Use this protocol for expired reagents, spill cleanup residues, or excess dry powder.

  • PPE Requirement: Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95) if handling large open quantities to prevent inhalation.

  • Containerization:

    • Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to the potential acidity of the salt and prevents moisture ingress.

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: "N-Methyl-DL-phenylalanine methyl ester HCl" (Do not use abbreviations like "N-Me...").

    • Hazard Checkbox: Mark "Irritant".

  • Segregation: Store in the "Solid Chemical Waste" area, away from oxidizers (e.g., nitrates, permanganates).

Workflow B: Disposal of Liquid Waste (Reaction Mixtures/Stock Solutions)

Use this protocol for HPLC waste, mother liquors, or dissolved stock.

  • Characterize the Solvent:

    • Scenario B1: Organic Solvent (Methanol, DCM, Ethyl Acetate).

      • Classify as Flammable/Organic Waste .

      • Bulking with other compatible organic solvents is generally permissible.

      • Warning: Ensure no strong oxidizers are present in the carboy.

    • Scenario B2: Aqueous Solution.

      • Check pH.[1]

      • If pH < 2: Adjust to pH 5–9 using Sodium Bicarbonate (NaHCO₃) or classify as Corrosive Waste.

      • Why: Neutralization prevents corrosion of waste drums and reduces fees, but must be done cautiously to avoid heat generation.

  • Containerization:

    • Use approved 4L or 20L waste carboys (HDPE or Safety Can).

    • Leave 10% headspace to allow for expansion.

  • Final Disposal:

    • Hand over to your institution's EHS or licensed waste contractor for incineration .

Part 4: Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision matrix for classifying and disposing of this compound.

DisposalFlow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidCont Containerize in HDPE/Glass Solid->SolidCont SolidLabel Label: 'Irritant Solid' SolidCont->SolidLabel Incinerate Handover for Incineration (Do NOT Drain Dispose) SolidLabel->Incinerate SolventCheck Primary Solvent? Liquid->SolventCheck Organic Organic (MeOH, DCM) SolventCheck->Organic Organic Aqueous Aqueous (Water) SolventCheck->Aqueous Water Organic->Incinerate Flammable Stream pHCheck Check pH Aqueous->pHCheck Acidic pH < 2 pHCheck->Acidic Neutral pH > 2 pHCheck->Neutral Neutralize Neutralize with NaHCO3 or Label 'Corrosive' Acidic->Neutralize Neutral->Incinerate Neutralize->Incinerate

Figure 1: Decision matrix for segregating amino acid ester hydrochloride waste streams based on physical state and solvent composition.

Part 5: Emergency Response (Spills)

In the event of a spill during the disposal process:

  • Solid Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels to dampen, then scoop into a waste pail. Clean area with soap and water.[1][2]

  • Solution Spill: Absorb with vermiculite or spill pads. If the solution is acidic (pH < 2), neutralize with sodium bicarbonate before final cleanup.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). Methyl L-phenylalaninate hydrochloride (Compound Summary). PubChem. Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.